Product packaging for Dehydroandrographolide(Cat. No.:CAS No. 134418-28-3)

Dehydroandrographolide

Numéro de catalogue: B1139154
Numéro CAS: 134418-28-3
Poids moléculaire: 332.4 g/mol
Clé InChI: YIIRVUDGRKEWBV-CZUXAOBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dehydroandrographolide (CAS 134418-28-3, Molecular Formula: C₂₀H₂₈O₄) is a principal diterpene lactone constituent of the traditional medicinal herb Andrographis paniculata . Recognized for its multifaceted pharmacological profile, this compound is a valuable tool for researching inflammation, cancer, viral infections, and liver protection . Its research value is highlighted by its broad mechanism of action. In anti-inflammatory research, this compound has been shown to inhibit inflammatory responses by regulating key signaling pathways such as NF-κB and Nrf2, and by modulating the Akt/mTOR axis to influence autophagy and NLRP3-mediated pyroptosis . In oncology studies, it demonstrates antitumor potential by suppressing cancer cell proliferation and metastasis. Research indicates it can inhibit the expression of matrix metalloproteinases (MMPs) like MMP2 and MMP9, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, including oral, osteosarcoma, and gastric cancers . Furthermore, this compound exhibits antiviral properties by interfering with viral replication cycles, such as inhibiting the methyltransferase activity of the Zika virus NS5 protein and ribosome replication of the H5N1 influenza virus . It also shows hepatoprotective effects in models of acute liver injury and fibrosis, potentially through the reduction of oxidative stress and inhibition of hepatocyte apoptosis . As a naturally derived chemical probe, this compound offers researchers a versatile compound for investigating complex biological processes and multi-target therapeutic strategies. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B1139154 Dehydroandrographolide CAS No. 134418-28-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIRVUDGRKEWBV-CZUXAOBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314463
Record name Dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134418-28-3
Record name Dehydroandrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134418-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14,15-Anhydroandrographolide, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14,15-ANHYDROANDROGRAPHOLIDE, (1S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydroandrographolide: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a principal active diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and potent anti-cancer properties.[1][2] As a natural compound, DA presents a multi-target mechanism of action, making it a compelling candidate for novel cancer therapeutic strategies.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells, focusing on key signaling pathways, cellular processes, and experimental validation.

Core Mechanisms of Anti-Cancer Action

This compound combats cancer through a multifaceted approach, impacting several core cellular processes essential for tumor growth and progression. Its action is not limited to a single pathway but involves a coordinated disruption of cancer cell proliferation, survival, and metastasis.

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

A fundamental anti-cancer property of DA is its ability to inhibit the proliferation of tumor cells in a dose- and time-dependent manner.[1] This is often achieved by inducing cell cycle arrest, a critical process that halts cell division.[1][2] Studies on the parent compound, andrographolide, have shown it can induce G0/G1 phase arrest in cell lines like MCF-7 and G2/M phase arrest in others, including glioblastoma and melanoma cells.[3][4] This blockade of the cell cycle prevents cancer cells from replicating, thereby inhibiting tumor growth.[1]

Induction of Programmed Cell Death (Apoptosis and Autophagy)

This compound is a potent inducer of programmed cell death in cancer cells, primarily through apoptosis and autophagy.

  • Apoptosis: DA has been shown to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The mechanism involves the regulation of key apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic Caspase-3.[1]

  • Autophagy: In human oral cancer cells, DA is a known inducer of autophagy, a cellular self-degradation process that can lead to cell death.[5][6] This process is triggered by the modulation of p53 expression, activation of the JNK1/2 pathway, and inhibition of the Akt and p38 signaling pathways.[5][7]

Suppression of Tumor Invasion and Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated significant potential in inhibiting the migration and invasion of cancer cells.[1][8] In oral cancer, DA effectively suppresses metastasis by inhibiting the activity and expression of matrix metalloproteinase-2 (MMP-2), an enzyme critical for degrading the extracellular matrix and facilitating cell invasion.[8][9] This inhibition is modulated through the downregulation of key transcription factors including NF-κB, AP-1, and SP-1.[8] Furthermore, a novel mechanism identified involves the inhibition of TMEM16A, a chloride channel, which contributes to its anti-proliferative and anti-metastatic effects in colon cancer cells.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on a complex network of intracellular signaling pathways that govern cell fate.

NF-κB Signaling Pathway

The NF-κB (nuclear factor-kappa B) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers.[10] this compound has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory and anti-cancer effects.[1] By suppressing NF-κB, DA can downregulate the expression of genes involved in cell proliferation, survival, and metastasis.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK1/2, and p38, is central to cellular responses to external stimuli and plays a dual role in cancer. This compound differentially modulates this pathway to achieve its anti-cancer effects. It activates JNK1/2 to induce autophagy in oral cancer cells while inhibiting the phosphorylation of ERK1/2 and p38 to suppress cell migration and invasion.[5][6][8]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. This compound has been found to inhibit the Akt signaling pathway as part of its mechanism for inducing autophagy.[5][7] The parent compound, andrographolide, also extensively inhibits the PI3K/Akt/mTOR pathway in various cancers, leading to reduced cell proliferation and glycolysis, which can enhance radiosensitivity.[11][12]

Quantitative Data Summary

The cytotoxic effects of this compound and its parent compound, andrographolide, have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for anti-proliferative activity.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives in Cancer Cell Lines

Compound Cancer Cell Line Assay IC50 (µM) Reference

| Potassium Sodium this compound Succinate | Various | MTT | 3.7 - 31 | |

Note: Specific IC50 data for pure this compound is limited in publicly available literature. The data above is for a succinate derivative.

Table 2: In Vitro Cytotoxicity (IC50) of Andrographolide in Various Cancer Cell Lines for Comparative Context

Compound Cancer Cell Line Time IC50 (µM) Reference
Andrographolide MCF-7 (Breast) 24h 63.19 ± 0.03 [13]
Andrographolide MCF-7 (Breast) 48h 32.90 ± 0.02 [13]
Andrographolide MCF-7 (Breast) 72h 31.93 ± 0.04 [13]
Andrographolide MDA-MB-231 (Breast) 24h 65.00 ± 0.02 [13]
Andrographolide MDA-MB-231 (Breast) 48h 37.56 ± 0.03 [13]
Andrographolide MDA-MB-231 (Breast) 72h 30.56 ± 0.03 [13]

| Andrographolide | DBTRG-05MG (Glioblastoma) | 72h | 13.95 (LC50) |[14] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

G cluster_DA This compound (DA) cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome DA This compound p53 p53 Expression DA->p53 inhibits Akt Akt Phosphorylation DA->Akt inhibits p38 p38 Phosphorylation DA->p38 inhibits JNK JNK1/2 Activation DA->JNK activates Autophagy Autophagy Induction p53->Autophagy Akt->Autophagy p38->Autophagy JNK->Autophagy CellDeath Oral Cancer Cell Death Autophagy->CellDeath

Caption: DA-induced autophagy in oral cancer cells.[5][7]

G cluster_DA This compound (DA) cluster_MAPK MAPK Pathway cluster_TF Transcription Factors cluster_MMP Gene Expression cluster_outcome Cellular Outcome DA This compound MAPK ERK1/2, p38, JNK1/2 Phosphorylation DA->MAPK inhibits TF NF-κB, AP-1, SP-1 DA->TF MMP2 MMP-2 Expression & Activity DA->MMP2 Metastasis Migration & Invasion DA->Metastasis inhibits MAPK->TF regulates TF->MMP2 regulates MMP2->Metastasis

Caption: DA-mediated inhibition of metastasis in oral cancer.[8]

G cluster_assays Downstream Assays start Seed Cancer Cells in Culture Plates incubation Incubate (e.g., 24h) to allow adherence start->incubation treatment Treat with varying concentrations of This compound incubation->treatment incubation2 Incubate for desired duration (24, 48, 72h) treatment->incubation2 MTT Cell Viability (MTT Assay) incubation2->MTT Invasion Migration/Invasion (Transwell Assay) incubation2->Invasion Apoptosis Apoptosis Analysis (Flow Cytometry) incubation2->Apoptosis Protein Protein Expression (Western Blot) incubation2->Protein analysis Data Analysis & Interpretation MTT->analysis Invasion->analysis Apoptosis->analysis Protein->analysis

Caption: General workflow for in vitro anti-cancer screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess the anti-cancer effects of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

    • This compound (DA) stock solution in DMSO

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1]

    • DMSO (cell culture grade)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (or an empirically determined optimal density) in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of DA in culture medium. Remove the old medium and add 100 µL of the DA dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest DA dose).[1]

    • Incubation: Incubate the plate for 24, 48, or 72 hours.[1]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[1]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Culture cells and treat with the desired concentration of DA (e.g., the IC50 value) for a specified time (e.g., 24 hours).[1]

    • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[7]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[1]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

    • Analysis: Analyze the stained cells by flow cytometry within 1 hour.[1] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[7]

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking metastasis.

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

    • Matrigel Basement Membrane Matrix (or similar)

    • Serum-free culture medium

    • Complete culture medium with FBS (as a chemoattractant)

    • Cotton swabs

    • Methanol or 70% ethanol for fixation

    • Crystal Violet stain (0.1%)

  • Procedure:

    • Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.[9]

    • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours. Harvest cells and resuspend them in serum-free medium containing the desired concentration of DA.

    • Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[9] Seed the DA-treated cells (e.g., 2.5 - 5 x 10⁴ cells) in 100-200 µL of serum-free medium onto the Matrigel-coated insert.[9]

    • Incubation: Incubate the plate at 37°C for 24-48 hours.[9]

    • Cell Removal and Fixation: After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.[9] Fix the invaded cells on the lower surface by immersing the insert in methanol or ethanol for 10-15 minutes.[9]

    • Staining and Quantification: Stain the fixed cells with 0.1% crystal violet for 10-20 minutes. Wash thoroughly with water.[9] Allow the inserts to air dry. Count the stained, invaded cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

  • Materials:

    • Treated and control cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, JNK, p-JNK, MMP-2, Caspase-3, Bcl-2, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cell pellets in RIPA buffer. Quantify protein concentration using a BCA assay.

    • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel for separation by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels and perform densitometry analysis.

Conclusion and Future Directions

This compound exhibits significant anti-cancer activity through a complex and interconnected series of mechanisms, including the inhibition of cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis. Its ability to modulate multiple critical signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, underscores its potential as a multi-target therapeutic agent.[1] The data suggests that DA can effectively disrupt the core machinery that cancer cells rely on for their growth and spread.

Future research should focus on elucidating the complete range of molecular targets and further defining its efficacy and safety profile in preclinical in vivo models for various cancer types.[5] The development of more soluble derivatives and innovative drug delivery systems could enhance its bioavailability and therapeutic potential. Ultimately, this compound represents a promising natural product scaffold for the development of the next generation of cancer therapies.

References

The Pharmacokinetic Profile of Dehydroandrographolide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (Deh), a primary bioactive diterpene lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1][2] As interest in its therapeutic potential grows, a thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount for the rational design of novel therapeutics and the successful clinical translation of Deh-based medicines. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.[1] However, its oral bioavailability is relatively low, posing a challenge for effective oral drug delivery.

Bioavailability

The oral bioavailability of this compound has been determined to be 11.92% in rats.[1][3] This limited bioavailability is a critical factor to consider in the development of oral formulations.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound and its derivatives have been reported in various species. The following tables summarize the key pharmacokinetic parameters from different studies.

Table 1: Pharmacokinetic Parameters of this compound (Deh) Following Oral Administration in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
1204.19 ± 1.761.0--[1]

Table 2: Pharmacokinetic Parameters of this compound (DP) and its Metabolites Following Oral Administration of Andrographis paniculata Tablet in Beagle Dogs

CompoundDose (mg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Reference
This compound (DP)7.026.01 ± 8.72-26.01 ± 8.723.13 ± 1.19[4]

Table 3: Pharmacokinetic Parameters of this compound Succinate (DAS) Following Intravenous Administration in Healthy Chinese Volunteers

Dose (mg)Cmax (mg/L)Tmax (h)AUC0–12 (mg·h/L)t1/2 (h)Reference
804.820.94 - 1.06.181.51 - 1.89[5]
16012.850.94 - 1.016.951.51 - 1.89[5]
32026.900.94 - 1.040.651.51 - 1.89[5]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the pharmacokinetic properties of this compound.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Animals: Male Sprague-Dawley rats are typically used.[3]

Dosing: this compound is administered orally via gavage.[1]

Sample Collection: Blood samples are collected from the tail vein at predetermined time points post-dosing. Plasma is separated by centrifugation.

Sample Analysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6]

G cluster_pre Pre-study cluster_study Study Conduct cluster_post Sample Processing & Analysis cluster_data Data Analysis animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting animal_acclimatization->fasting dosing Oral Gavage Administration of this compound fasting->dosing blood_sampling Serial Blood Sampling (Tail Vein) dosing->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation extraction Plasma Sample Extraction centrifugation->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) lcms_analysis->pk_modeling parameter_calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calculation

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of this compound.

Cell Culture: Caco-2 cells are cultured on semi-permeable inserts to form a confluent monolayer that mimics the intestinal epithelium.[7][8][9]

Transport Study: The assay is performed by adding this compound to either the apical (AP) or basolateral (BL) side of the cell monolayer. Samples are taken from the opposite side at various time points to determine the rate of transport.[7][9]

Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.[8] Studies have shown that the Papp value for this compound from the basolateral to the apical side is similar to that from the apical to the basolateral side, indicating no significant involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3]

Single-Pass Intestinal Perfusion in Rats

Objective: To investigate the in situ intestinal absorption of this compound.

Procedure: A segment of the rat intestine is cannulated and perfused with a solution containing this compound. The concentrations of the compound in the perfusate entering and leaving the segment are measured.[10][11]

Analysis: The effective permeability (Peff) is calculated. Studies have shown no significant differences in the Peff of this compound across different segments of the intestine.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound exhibits good absorption and metabolic stability in the intestine.[3] It is not a substrate for major efflux transporters such as P-gp and BCRP, which can often limit the absorption of other compounds.[3]

Distribution

Information on the tissue distribution of this compound is limited. Further studies are needed to fully characterize its distribution profile.

Metabolism

The primary metabolic pathways for this compound include hydroxylation, sulfonation, sulfate conjugation, and glucuronidation.[1][2] Glucuronidation, a major phase II metabolic reaction, involves the transfer of glucuronic acid to the drug molecule, increasing its water solubility and facilitating its excretion.[12][13] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[14]

G Deh This compound UGT UDP-Glucuronosyltransferase (UGT) Deh->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT Deh_Glucuronide This compound-Glucuronide UGT->Deh_Glucuronide Glucuronidation Excretion Excretion (Urine/Bile) Deh_Glucuronide->Excretion

Caption: The glucuronidation pathway of this compound.

Excretion

This compound and its metabolites are eliminated from the body through various routes. Following intravenous administration of this compound succinate in humans, approximately 10.1%–15.5% of the dose is excreted unchanged in the urine within 24 hours.[5]

Signaling Pathways

While the direct influence of signaling pathways on the pharmacokinetics of this compound is not well-documented, its pharmacological effects are known to be mediated through the modulation of several key signaling pathways, including NF-κB, Nrf2, Akt, and JNK.[1][2] It is plausible that these pathways could indirectly influence the expression or activity of drug-metabolizing enzymes and transporters, thereby affecting the disposition of this compound. However, further research is required to establish these connections.

Conclusion

This technical guide has summarized the current knowledge on the pharmacokinetics and bioavailability of this compound. The compound exhibits rapid absorption and elimination, with a relatively low oral bioavailability. It is not a substrate for major efflux transporters, and its primary metabolic pathways include hydroxylation, sulfonation, and glucuronidation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working with this promising natural product. Future research should focus on further elucidating its tissue distribution and the potential interplay between its pharmacokinetics and its effects on cellular signaling pathways.

References

The intricate Pathway of Dehydroandrographolide Biosynthesis in Andrographis paniculata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide, a significant bioactive diterpenoid lactone found in Andrographis paniculata, has garnered considerable attention for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for enhancing its production through metabolic engineering and ensuring the quality of herbal preparations. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor supply, and regulatory aspects. It consolidates quantitative data on metabolite distribution and gene expression, presents detailed experimental protocols for key research methodologies, and offers visual representations of the pathway and associated workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant renowned for its rich composition of bioactive labdane diterpenoids. Among these, this compound, along with andrographolide and neoandrographolide, is a major constituent responsible for the plant's therapeutic properties, including anti-inflammatory, antiviral, and antioxidant effects. The biosynthesis of these complex molecules involves a multi-step enzymatic cascade, beginning with primary metabolism and branching into a specialized diterpenoid pathway. This guide elucidates the current understanding of the this compound biosynthesis pathway, providing a technical resource for its study and manipulation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that can be divided into three main stages: the synthesis of the universal C20 precursor, geranylgeranyl diphosphate (GGPP); the formation of the labdane skeleton; and the subsequent oxidative modifications.

Upstream Pathways: MEP and MVA

The journey to this compound begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all isoprenoids. In plants, two distinct pathways contribute to the IPP and DMAPP pool: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. The MEP pathway is considered the primary source of precursors for diterpenoid biosynthesis in plants[1][2].

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, GGPP. This is the committed precursor for all diterpenoids, including this compound. Multiple isoforms of GGPPS have been identified in A. paniculata, with specific isoforms likely dedicated to the biosynthesis of diterpenoid lactones.

Cyclization and Formation of the Labdane Skeleton

The formation of the characteristic bicyclic labdane skeleton is a critical step in the pathway. This is catalyzed by a class II diterpene synthase called ent-copalyl diphosphate synthase (CPS). Specifically, the isoform ApCPS2 has been identified as playing a key role in the biosynthesis of andrographolides[3][4]. ApCPS2 catalyzes the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).

Oxidative Modifications by Cytochrome P450 Enzymes

Following the formation of the ent-CPP backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), are required to produce the final this compound molecule. While the complete sequence of these modifications is still under investigation, recent studies have identified several candidate CYPs from the CYP71 and CYP72 families that are involved in the hydroxylation and lactone ring formation steps. For instance, recent research has pinpointed four specific cytochrome P450 enzymes—ApCYP71D587, ApCYP71BE50, ApCYP706U5, and ApCYP72F1—that are collectively responsible for the oxidative modifications that convert ent-copalol into andrographolide, a closely related compound[5]. It is highly probable that a similar cascade of CYP-mediated reactions leads to the formation of this compound.

This compound Biosynthesis Pathway cluster_upstream Upstream Pathways MEP Pathway MEP Pathway IPP_DMAPP IPP / DMAPP MEP Pathway->IPP_DMAPP MVA Pathway MVA Pathway MVA Pathway->IPP_DMAPP GGPPS GGPPS IPP_DMAPP->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) ApCPS2 ApCPS2 GGPP->ApCPS2 ent_CPP ent-Copalyl Diphosphate (ent-CPP) CYPs Cytochrome P450s ent_CPP->CYPs Labdane_Intermediates Labdane Intermediates This compound This compound Labdane_Intermediates->this compound GGPPS->GGPP ApCPS2->ent_CPP CYPs->Labdane_Intermediates Metabolite Analysis Workflow start Plant Material Collection drying Drying (Freeze-drying or Oven) start->drying grinding Grinding to Powder drying->grinding extraction Ultrasonic Extraction (e.g., 70% Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration analysis HPLC-UV or LC-MS/MS Analysis filtration->analysis quantification Quantification using Standard Curve analysis->quantification Gene Cloning and Functional Characterization start RNA Extraction from A. paniculata cDNA_synthesis cDNA Synthesis start->cDNA_synthesis pcr PCR Amplification of Target Gene cDNA_synthesis->pcr cloning Cloning into Expression Vector pcr->cloning transformation Transformation into Host (E. coli or Yeast) cloning->transformation expression Protein Expression Induction transformation->expression cell_lysis Cell Lysis and Enzyme Extraction expression->cell_lysis enzyme_assay In vitro Enzyme Assay with Substrate cell_lysis->enzyme_assay product_analysis Product Analysis by GC-MS or LC-MS enzyme_assay->product_analysis end Functional Characterization product_analysis->end

References

Dehydroandrographolide: A Technical Guide to its Molecular Targets in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dehydroandrographolide (DA), a primary bioactive diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development.[1][2] Its efficacy stems from a multi-target mechanism of action, modulating key signaling cascades that are central to the inflammatory response. This technical guide provides an in-depth examination of the molecular targets of this compound within critical inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. We present a consolidation of quantitative data, detailed experimental protocols from foundational studies, and visual representations of the signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological response to harmful stimuli such as pathogens, toxins, or cellular damage.[1] While essential for host defense, dysregulated inflammation underpins a wide array of chronic diseases. Andrographis paniculata, a plant with a long history in traditional Chinese and Southeast Asian medicine, is recognized for its potent anti-inflammatory and detoxifying effects.[3] this compound (DA) is one of its principal active components, noted for possessing a more favorable safety profile and, in some cases, stronger pharmacological activity than its parent compound, andrographolide.[1] DA exerts its anti-inflammatory effects not through a single mechanism but by interacting with a complex network of signaling pathways, primarily inhibiting the release of inflammatory mediators and modulating immune cell function.[1] This document serves as a technical exploration of these interactions.

Key Molecular Targets and Signaling Pathways

This compound's anti-inflammatory activity is attributed to its ability to modulate several key signaling pathways. The core structure of DA, particularly the conjugation of double bonds to the lactone ring, is crucial for its interaction with targets like NF-κB and the NLRP3 inflammasome.[1]

Figure 1: Overview of DA's Anti-inflammatory Mechanisms DA This compound (DA) NFKB_Pathway NF-κB Pathway DA->NFKB_Pathway Inhibits MAPK_Pathway MAPK Pathways (p38, ERK, JNK) DA->MAPK_Pathway Modulates NLRP3_Pathway NLRP3 Inflammasome DA->NLRP3_Pathway Inhibits LMIR3_Pathway LMIR3 Signaling (Neutrophils) DA->LMIR3_Pathway Activates LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->NFKB_Pathway TLR4->MAPK_Pathway ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB_Pathway->ProInflammatory Induces MAPK_Pathway->ProInflammatory Induces NLRP3_Pathway->ProInflammatory Induces Inflammation Inflammation LMIR3_Pathway->Inflammation Inhibits ProInflammatory->Inflammation

DA's primary mechanisms of action.
NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[4]

This compound has been shown to be a potent inhibitor of this pathway.[1][5] It suppresses LPS-stimulated inflammatory responses by blocking the interaction between LPS and TLR4.[6] This upstream inhibition prevents the activation of NF-κB.[6] Studies have demonstrated that DA significantly inhibits the transcriptional activity of NF-κB, thereby reducing the expression and secretion of downstream cytokines.[5][6][7] In some contexts, DA's effect on NF-κB is linked to the cholinergic anti-inflammatory pathway, potentially through the α7 nicotinic acetylcholine receptor (α7nAchR).[1][8]

Figure 2: DA's Inhibition of the NF-κB Pathway cluster_nucleus Nuclear Events DA This compound (DA) TLR4 TLR4 DA->TLR4 Blocks LPS binding IKK IKK Complex DA->IKK Inhibits inhibition_point2 DA->inhibition_point2 Prevents Translocation LPS LPS LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB P IkB_NFKB IκBα-NF-κB Complex (Inactive) IKK->IkB_NFKB Phosphorylates IκBα inhibition_point1 IkB->inhibition_point1 Degradation NFKB NF-κB (p65/p50) Nucleus Nucleus NFKB->Nucleus IkB_NFKB->IkB IkB_NFKB->NFKB NFKB_nuc NF-κB DNA DNA NFKB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

DA interferes with NF-κB activation at multiple points.
Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to external stressors. In inflammation, they regulate the synthesis of inflammatory cytokines.

DA has been shown to modulate MAPK signaling, although its effects can be context-dependent. In oral cancer cells, DA inhibits the phosphorylation of ERK1/2, p38, and JNK1/2, which contributes to its anti-invasive properties.[7][9][10] This inhibition of MAPK pathways is linked to the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue remodeling during inflammation and cancer metastasis.[7] Conversely, in some cellular models, DA-induced autophagy is triggered by the activation of JNK1/2 and the inhibition of Akt and p38, highlighting the complexity of its regulatory roles.[9][10]

Figure 3: Modulation of MAPK Pathways by DA DA This compound (DA) p38 p38 DA->p38 Inhibits Phosphorylation JNK JNK DA->JNK Modulates Phosphorylation ERK ERK1/2 DA->ERK Inhibits Phosphorylation Stimuli Inflammatory Stimuli Upstream Upstream Kinases (e.g., MKKs) Stimuli->Upstream Upstream->p38 P Upstream->JNK P Upstream->ERK P AP1 AP-1 p38->AP1 JNK->AP1 SP1 SP-1 ERK->SP1 Response Cellular Responses (Cytokine Production, MMP-2 Expression) AP1->Response SP1->Response

DA modulates the phosphorylation of key MAPK proteins.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms and can induce a form of inflammatory cell death known as pyroptosis.[11]

DA has been identified as a significant inhibitor of the NLRP3 inflammasome.[1] In models of acute lung injury (ALI), DA was shown to reduce inflammation and oxidative stress by inhibiting NLRP3-mediated pyroptosis.[1][11] This action is partly achieved by mitigating mitochondrial damage and reducing the production of reactive oxygen species (ROS), which are key activators of the NLRP3 inflammasome.[11]

Figure 4: DA's Suppression of the NLRP3 Inflammasome DA This compound (DA) Mitochondria Mitochondrial Damage DA->Mitochondria Reduces Damage Inflammasome NLRP3 Inflammasome Assembly DA->Inflammasome Inhibits Assembly Stimuli Stimuli (e.g., LPS, ATP, ROS) Stimuli->Mitochondria NLRP3 NLRP3 Stimuli->NLRP3 Signal 2 Mitochondria->NLRP3 Activates NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces proIL1B Pro-IL-1β

DA inhibits NLRP3 activation and subsequent pyroptosis.
Other Key Targets

  • LMIR3 Signaling: In the context of rheumatoid arthritis, DA has been shown to alleviate synovitis and cartilage damage by inhibiting neutrophil activation.[12][13] It achieves this by directly binding to Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3), a negative regulator on neutrophils. This binding up-regulates the phosphorylation of downstream kinases SHP-1 and SHP-2, leading to reduced cytokine release and chemotaxis.[12][13]

  • AMPK Pathway: In a model of mastitis, the anti-inflammatory effect of DA was found to be dependent on the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which promotes autophagy.[1]

  • JAK-STAT Pathway: While more extensively studied for andrographolide, evidence suggests that diterpenoid lactones from A. paniculata can inhibit the JAK-STAT pathway.[14][15] This pathway is crucial for signaling downstream of many cytokine receptors. Inhibition of JAK1/2 and subsequent STAT3 phosphorylation is a key mechanism for reducing inflammatory responses.[14][16]

Quantitative Analysis of this compound's Efficacy

The following table summarizes key quantitative data from various studies, illustrating the potency and efficacy of this compound in different experimental models.

Target/EffectModel SystemConcentration / DoseResultReference
TNF-α Production LPS-induced model2.4 µMHalf-maximal inhibitory concentration (IC50)[1]
GM-CSF Production LPS-induced model8.9 µMHalf-maximal inhibitory concentration (IC50)[1]
NF-κB Transactivation RAW 2.46.7 macrophages2 µg/mLIC50 for 14-deoxy-14,15-dehydroandrographolide[5]
Binding Affinity (in-silico) Cyclooxygenase (4COX)N/ABinding affinity of -8.0 kcal/mol[2][17]
Binding Affinity (in-silico) Prostaglandin H2 synthase (3PGH)N/ABinding affinity of -7.2 kcal/mol[2][17]
Rheumatoid Arthritis Collagen-induced arthritis rats2 mg/kg/day (oral)Alleviated synovitis and cartilage damage[1][12]
Cytokine Expression (TNF-α, IL-1β, IL-6) Collagen-induced arthritis rats2-5 mg/kg/day (oral)Significantly downregulated mRNA expression[18]
hBD-2 Expression HCT-116 intestinal cells1–100 µMDose-dependent up-regulation[3]

Detailed Experimental Methodologies

The validation of DA's molecular targets relies on a range of standard and advanced laboratory techniques. Below are detailed protocols for key experiments frequently cited in the literature.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Cells are seeded in 96-well or 6-well plates. After reaching 80% confluency, they are pre-treated with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 6-24 hours).

  • Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of secreted cytokines like TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following cell treatment (as in 4.1), cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., phospho-p65, total-p65, phospho-p38, IκBα, NLRP3, Caspase-1, β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
  • Induction of Arthritis: Male Wistar or Sprague-Dawley rats are immunized by an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA). A booster injection is given 7-14 days later.

  • Treatment Protocol: Once arthritis symptoms appear (e.g., paw swelling, erythema), rats are randomly assigned to treatment groups. This compound is administered daily via oral gavage (e.g., 1, 2, or 5 mg/kg/day) for a period of 28 days. A vehicle control (e.g., saline) and a positive control (e.g., Dexamethasone) group are included.

  • Evaluation of Arthritis: Arthritis severity is monitored regularly by measuring paw volume (plethysmometry) and assigning an arthritis score based on visual assessment of swelling and redness.

  • Histopathological Analysis: At the end of the study, animals are euthanized, and ankle joints are collected. The joints are fixed, decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage damage, and bone erosion.

  • Biochemical Analysis: Blood samples are collected to measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

Figure 5: General Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7) da_treatment 2. DA Pre-treatment cell_culture->da_treatment lps_stim 3. LPS Stimulation da_treatment->lps_stim elisa 4a. ELISA (Cytokines in Supernatant) lps_stim->elisa western 4b. Western Blot (Signaling Proteins) lps_stim->western qpcr 4c. qRT-PCR (Gene Expression) lps_stim->qpcr model_induction 1. Induce Model (e.g., CIA in Rats) da_admin 2. DA Administration (Oral Gavage) model_induction->da_admin monitoring 3. Monitor Symptoms (Paw Swelling, Score) da_admin->monitoring histology 4a. Histology (Joint Damage) monitoring->histology serum_analysis 4b. Serum Analysis (Cytokines) monitoring->serum_analysis

Workflow for in vitro and in vivo studies of DA.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent with a well-defined, multi-target mechanism of action. Its ability to concurrently inhibit the NF-κB and NLRP3 inflammasome pathways while modulating MAPK signaling underscores its potential for treating complex inflammatory diseases. By targeting upstream signaling events, such as the LPS-TLR4 interaction, and specific immune cell regulators like LMIR3, DA offers a multifaceted approach to dampening the inflammatory cascade. The quantitative data confirm its potency at physiologically relevant concentrations. Further research focusing on optimizing its bioavailability and conducting rigorous clinical trials will be crucial in translating the significant preclinical promise of this compound into effective therapeutic applications for a range of inflammatory conditions.[1]

References

Dehydroandrographolide: A Deep Dive into its Structure-Activity Relationship for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dehydroandrographolide, a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for the rational design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways modulated by this promising natural product and its derivatives.

Core Structure and Chemical Modifications

This compound (Figure 1) possesses a unique ent-labdane diterpenoid skeleton characterized by an α,β-unsaturated γ-butyrolactone ring, which is a crucial pharmacophore for its biological activities. Researchers have extensively explored modifications at various positions of the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties. Key modification sites include the C-3 and C-19 hydroxyl groups, and the C-14 position on the lactone ring.

Figure 1. Chemical Structure of this compound.

Structure-Activity Relationship Insights

Systematic SAR studies have revealed critical structural features of this compound derivatives that govern their biological effects. These insights are pivotal for designing more effective and safer drug candidates.

Anticancer Activity

This compound and its analogs have demonstrated significant cytotoxic effects against a panel of cancer cell lines. SAR studies indicate that modifications at the C-3, C-19, and C-14 positions significantly influence their anticancer potency.

Table 1: Anticancer Activity of this compound Derivatives

CompoundModificationCancer Cell LineIC50/ED50 (µM)Reference
This compound-Human Promonocytic Leukemia (U937)13[1]
Analogue 5a8,17-epoxy derivativeCholangiocarcinoma (KKU-M213)3.37[1]
Analogue 5b8,17-epoxy derivativeCholangiocarcinoma (KKU-M213)3.08[1]
Analogue 5a8,17-epoxy derivativeCholangiocarcinoma (KKU-100)2.93[1]
Analogue 5b8,17-epoxy derivativeCholangiocarcinoma (KKU-100)3.27[1]
Compound 13b1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivativeHuman Colon Cancer (HCT-116)7.32
Compound I-5Nitric oxide-releasing hybridHuman Erythroleukemia (K562)1.55[2]
Compound I-5Nitric oxide-releasing hybridHuman Breast Cancer (MCF-7)2.91[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory pathways, such as NF-κB. Modifications of the parent compound have led to derivatives with enhanced anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)Reference
This compoundNitric Oxide ProductionRAW 264.7 Macrophages94.12 ± 4.79[3]
Compound 5NF-κB TransactivationRAW 264.7 Macrophages2 µg/mL[4]
Compound 11NF-κB TransactivationRAW 264.7 Macrophages2.2 µg/mL[4]
Compound 12NF-κB TransactivationRAW 264.7 Macrophages2.4 µg/mL[4]
Antiviral Activity

This compound and its derivatives have shown promising activity against a range of viruses, including Hepatitis B Virus (HBV) and Influenza A virus. SAR studies have identified key structural requirements for antiviral efficacy. For instance, a free hydroxyl group at the C-3 position and the exocyclic methylene group at C-8(17) are considered important for anti-HBV activity.

Table 3: Antiviral Activity of this compound and its Derivatives

CompoundVirusCell LineIC50 (µM)Selectivity Index (SI)Reference
This compoundHepatitis B Virus (HBV) DNA replicationHepG2.2.1522.588.7[5][6]
AndrographolideHepatitis B Virus (HBV) DNA replicationHepG2.2.1554.073.7[5][6]
Compound 2cHepatitis B Virus (HBV) DNA replicationHepG2.2.15->165.1[6]
Compound 4eHepatitis B Virus (HBV) HBsAg secretionHepG2.2.15-20.3[6]
Compound 4eHepatitis B Virus (HBV) HBeAg secretionHepG2.2.15-125.0[6]
Compound 4eHepatitis B Virus (HBV) DNA replicationHepG2.2.15-104.9[6]
14-deoxy-11,12-dithis compound (DAP)Influenza A virus (H5N1)A549--[7]
This compoundHerpes Simplex Virus-1 (HSV-1)-11.1 µg/mL-[8]

Key Signaling Pathways

This compound exerts its pleiotropic effects by modulating multiple signaling pathways implicated in the pathogenesis of various diseases. The NF-κB and Nrf2 pathways are two of the most extensively studied targets.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival.[9][10] this compound and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[11]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α TLR4_TNFR TLR4/TNFR Stimulus->TLR4_TNFR IKK IKK Complex TLR4_TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation This compound This compound & Derivatives This compound->IKK This compound->NFkB_p65_p50_nucleus Inhibition of Translocation DNA DNA NFkB_p65_p50_nucleus->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes

Figure 2. Inhibition of the NF-κB Signaling Pathway.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[12][13] this compound can activate the Nrf2 pathway, leading to the upregulation of a battery of cytoprotective genes that defend against oxidative stress.[5]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2->Ub_Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus This compound This compound & Derivatives This compound->Keap1 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes

Figure 3. Activation of the Nrf2 Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the SAR-guided discovery and evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from the naturally abundant andrographolide. A general workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Andrographolide Andrographolide (Starting Material) This compound This compound Andrographolide->this compound Dehydration Protection Protection of -OH groups (C3, C19) This compound->Protection Modification Modification at C14, C12, etc. Protection->Modification Deprotection Deprotection Modification->Deprotection Final_Derivative Final Derivative Deprotection->Final_Derivative

Figure 4. General Synthetic Workflow for Derivatives.

A typical procedure for the synthesis of 14-deoxy-11,12-dithis compound analogues involves the silylation of the hydroxyl groups at C-3 and C-19, followed by other modifications.[14]

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.[2][10][13][15][16]

Anti-inflammatory Assays

This assay measures the level of nitric oxide, a pro-inflammatory mediator, produced by activated macrophages.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.[5][17][18][19]

Antiviral Assays

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Protocol:

  • Seed host cells in a multi-well plate to form a confluent monolayer.

  • Infect the cells with a known titer of the virus in the presence of various concentrations of the test compound.

  • After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction and determine the IC50 value.[1][7][20][21]

NF-κB and Nrf2 Pathway Assays

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treat the transfected cells with the test compound.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Lyse the cells and measure the luciferase activity using a luminometer.[6][8][22][23][24]

This technique is used to detect the levels of Nrf2 protein in the nucleus, indicating its activation.

Protocol:

  • Treat cells with the test compound for a specified time.

  • Isolate nuclear and cytoplasmic protein fractions.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody specific for Nrf2.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.[12][25][26]

Conclusion

The structure-activity relationship studies of this compound have provided a robust framework for the development of novel therapeutic agents with improved efficacy and safety profiles. The insights gained from modifying its core structure have led to the identification of potent anticancer, anti-inflammatory, and antiviral derivatives. The modulation of key signaling pathways like NF-κB and Nrf2 underscores the multi-target nature of this versatile scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and its analogs. Future research should focus on in-depth preclinical and clinical investigations to translate these promising laboratory findings into tangible clinical benefits.

References

In Silico Docking of Dehydroandrographolide: A Technical Guide to Target Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular docking studies of Dehydroandrographolide with various protein targets, providing a technical guide for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways.

This compound, a diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] In silico molecular docking has emerged as a crucial tool to elucidate the molecular mechanisms underlying these effects, offering insights into the binding interactions between this compound and its protein targets. This technical guide provides a comprehensive overview of these docking studies.

Quantitative Data Summary

The binding affinities of this compound and its parent compound, Andrographolide, with various protein targets have been quantified in numerous studies. The following tables summarize the key quantitative data, primarily docking scores (binding energies) expressed in kcal/mol. A more negative value typically indicates a stronger binding affinity.

Table 1: Docking Scores of this compound and Related Compounds with Anti-inflammatory and Cancer-related Targets

LigandTarget ProteinDocking Score (kcal/mol)Reference
This compound Derivative (TDN)Pro-apoptotic receptor (4s0o)Favorable H-bond[4]
This compound Derivative (TDN)Anti-apoptotic proteinLess effective interaction[4]
Comp01 (this compound derivative)1AFS-6.7[4]
Comp02 (this compound derivative)1AFS-6.4[4]
Comp03 (this compound derivative)1AFS-6.5[4]
Comp01 (this compound derivative)5VBU-8.4[4]
Comp02 (this compound derivative)5VBU-8.3[4]
Comp03 (this compound derivative)5VBU-8.5[4]
AndrographolideIL-6-8.05[5]
AndrographolideCOX-2- (Not specified)[6]
AndrographolideAlpha-amylase-7.9[7]
AndrographolideAlpha-glucosidase-7.2[7]
NeoandrographolideNotch-1-6.1[8]
Bisandrographolide ATNF-α- (Not specified)[9]
14-deoxy-14,15-dehydroandrographolideNF-κB p50-5.3[9]

Table 2: Docking Scores of this compound and Andrographolide Derivatives with Viral Proteins (SARS-CoV-2 and HCV)

LigandTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
14-deoxy-11,12-dithis compound (AGP 2)3CLPro (Mpro)-6.7 to -7.8[10]
14-deoxy-11,12-dithis compound (AGP 2)PLPro-6.7 to -7.8[10]
14-deoxy-11,12-dithis compound (AGP 2)RdRp-6.7 to -7.8[10]
AndrographolideMain Protease (Mpro)Higher than N3 inhibitor[11]
Andrographolide Derivative (AGP-16)Mpro (6LU7)-8.7[12]
Andrographolide Derivative (AGP-15)NSP15 (6VWW)-8.6[12]
Andrographolide Derivative (AGP-10)Spike Glycoprotein (6VXX)-8.7[12]
Andrographolide Derivative (AGP-13)Spike Glycoprotein (6VXX)-8.9[12]
Andrographolide Derivative (AGP-15)Spike Glycoprotein (6VXX)-8.7[12]
AndrographolideNS3-4A Protease (Wild-type)-15.0862 (Lead-IT score)[13]
AndrographolideNS3-4A Protease (R155K mutant)-15.2322 (Lead-IT score)[13]
AndrographolideNS3-4A Protease (D168A mutant)-13.9072 (Lead-IT score)[13]

Experimental Protocols

The methodologies employed in the cited in silico docking studies vary but generally follow a standardized workflow. Below are detailed protocols representative of the experiments.

General Molecular Docking Workflow

A typical molecular docking study involves the following steps:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and existing ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein.

    • The 3D structure of the ligand (this compound) is generated and optimized using software like ChemDraw or Avogadro. Energy minimization is performed to obtain a stable conformation.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand.

  • Docking Simulation:

    • A docking algorithm is used to explore various conformations and orientations of the ligand within the defined grid box.

    • A scoring function is employed to estimate the binding affinity for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Specific Software and Algorithms
  • AutoDock Vina: A widely used open-source program for molecular docking. It utilizes a Lamarckian genetic algorithm for ligand conformational searching.[9][14]

  • PyRx: A virtual screening tool that incorporates AutoDock Vina and provides an intuitive user interface for docking studies.[10][15]

  • LeadIT: A software that employs a flexible docking approach.[13]

  • GROMACS: A versatile package to perform molecular dynamics simulations, often used to refine and validate docking results by simulating the behavior of the protein-ligand complex over time.[11]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are often attributed to its ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and the general workflow of an in silico docking study.

Signaling_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Akt_Nrf2 Akt/Nrf2 Pathway This compound->Akt_Nrf2 Modulates JNK_p38_Akt JNK/p38/Akt Pathways This compound->JNK_p38_Akt Modulates Viral_Proteases Viral Proteases (e.g., 3CLPro, PLPro) This compound->Viral_Proteases Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Oxidative_Stress Oxidative Stress Akt_Nrf2->Oxidative_Stress Reduces Apoptosis_Regulation Apoptosis Regulation JNK_p38_Akt->Apoptosis_Regulation Regulates Autophagy Autophagy JNK_p38_Akt->Autophagy Induces Viral_Replication Viral Replication Viral_Proteases->Viral_Replication Essential for Docking_Workflow Start Start Protein_Prep Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis MD_Sim Molecular Dynamics Simulation (Validation) Analysis->MD_Sim End End Analysis->End MD_Sim->End

References

An In-depth Technical Guide on the ADME Profile and Toxicology of Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroandrographolide (Deh), a primary bioactive diterpene lactone isolated from the traditional Chinese medicine Andrographis paniculata, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] As research progresses towards its clinical application, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside a comprehensive toxicological assessment, is imperative for drug development professionals. This technical guide provides a detailed overview of the current knowledge on the ADME characteristics and safety profile of this compound, supported by experimental methodologies and data visualizations.

ADME Profile of this compound

This compound exhibits rapid absorption and metabolic elimination.[1] However, its low water solubility can present challenges for oral administration.[2]

Absorption

Studies in Sprague-Dawley rats have demonstrated that this compound is rapidly absorbed after oral administration, with detection in plasma within one hour.[1] The oral bioavailability has been determined to be 11.92% in rats.[1][3] The absorption process appears to be stable across different pH levels in the intestine, with the ileum identified as the optimal site for absorption.[1]

In vitro studies using Caco-2 cell models suggest that the transport of this compound across the intestinal epithelium is not significantly mediated by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3][4] The apparent permeability coefficient (Papp) from the basolateral to the apical side (5.37×10⁻⁵ cm/s) is nearly equal to that from the apical to the basolateral side (4.56×10⁻⁵ cm/s).[3]

Distribution

Following administration, this compound distributes to various tissues. In rats, after intravenous injection of a this compound derivative, the highest concentrations were found in the kidney, followed by the colon, liver, lung, heart, spleen, and stomach.[1] Pathological conditions can influence its distribution; for instance, in mice with acute lung injury, this compound showed increased distribution and residence in the lungs compared to healthy mice.[5] Plasma protein binding is a significant factor that influences the distribution and biological effects of a drug.[1]

Metabolism

This compound undergoes extensive metabolism in the body. The primary metabolic pathways include hydroxylation, hydration, sulfonation, and conjugation with sulfates and glucuronic acid.[4] Glucuronidation is a major phase II metabolic route, with UGT2B7 being the primary enzyme responsible for this process.[6] Studies have indicated that after intravenous administration of this compound succinate (DAS), a derivative, a large portion of the drug is cleared from the plasma after being transformed into metabolites.[7]

Excretion

The excretion of this compound and its metabolites occurs through both renal and biliary pathways. In a study with healthy volunteers receiving intravenous DAS, approximately 10.1% to 15.5% of the dose was excreted unchanged in the urine within 24 hours, with over 90% of this occurring within the first 4 hours.[7] This suggests rapid clearance from the plasma.[7] Biliary excretion of the parent compound appears to be minor, accounting for only about 0.1% of the absorbed amount in rats.[3]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound and its succinate derivative from various studies.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDose & RouteCmax (µg/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)Reference
SD Rats120 mg/kg, Oral4.19 ± 1.76---11.92[1]
Chickens5 g/kg (A. paniculata extract), Oral---2.38 ± 0.21-[1]
HumansChuanxinlian tablets, Oral-~1.5---[1]
ALI Mice20 mg/kg, Oral--Higher in ALI miceLonger in ALI mice-[5]
UC Rats---2355.73 to 4794.15--[1]

ALI: Acute Lung Injury; UC: Ulcerative Colitis

Table 2: Pharmacokinetic Parameters of this compound Succinate (DAS) in Healthy Chinese Volunteers (Intravenous)

DoseCmax (mg/L)AUC₀₋₁₂ (mg·h/L)t½ (h)Clearance (mL/min)
80 mg4.826.181.5113.27
160 mg12.8516.951.899.60
320 mg26.9040.651.898.07
Source:[7]

Toxicology Profile

This compound is generally considered to have a better safety profile compared to andrographolide.[1][2] Derivatives have also been synthesized to reduce toxicity and enhance therapeutic activity.[1]

Acute Toxicity

Acute toxicity studies on andrographolide, a related compound, suggest it is safe up to a maximum dose of 500 mg/kg body weight in rats, with no mortality or signs of tissue damage in the liver and kidney observed.[8] An acute oral toxicity study of a standardized Andrographis paniculata extract at a high dose of 5000 mg/kg BW in mice showed no significant toxicological effects.[9] For an andrographolide self-nanoemulsifying drug delivery system (SNEDDS), the LD50 in male Wistar rats was determined to be 832.6 mg/kg body weight, indicating slight toxicity.[10][11]

Genotoxicity

There is limited specific genotoxicity data available for this compound. However, studies on andrographolide and standardized extracts of A. paniculata provide some insight. Andrographolide was found to be non-genotoxic in vitro at the doses tested.[12] A standardized extract of A. paniculata did not induce mutations in the Ames test or clastogenicity in CHO-K1 cells in vitro.[13]

Other Toxicological Findings
  • Hepatotoxicity: this compound has shown protective effects against liver injury in some models.[1]

  • Allergic Reactions: While generally safe, there have been reports of anaphylactic and allergic reactions associated with products containing A. paniculata.[14]

  • Cytotoxicity: this compound has demonstrated cytotoxic effects against various cancer cell lines, which is the basis for its anti-cancer activity.[15][16]

Table 3: Summary of Toxicological Studies

Test SubstanceModel SystemDoseKey FindingsReference
AndrographolideRatsUp to 500 mg/kgNo mortality or tissue damage observed.[8]
A. paniculata Standardized ExtractMiceUp to 5000 mg/kg (single oral dose)No significant acute toxicological effects.[9]
Andrographolide SNEDDSMale Wistar Rats500, 700, 900 mg/kgLD50 = 832.6 mg/kg.[10][11]
AndrographolideAHH-1 and MCL-5 human lymphoblastoid cell lines10-50 µMNot genotoxic; induced dose-dependent necrosis.[12]
A. paniculata Standardized ExtractIn vitro (Ames, Chromosome Aberration, Micronucleus)VariousNot genotoxic.[13]

Experimental Protocols

Single-Pass Rat Intestinal Perfusion Model

This in situ model is used to determine the intestinal absorption characteristics of a drug.

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. They are then anesthetized.

  • Surgical Procedure: A midline abdominal incision is made, and a specific segment of the intestine (e.g., duodenum, jejunum, ileum, colon) is isolated and cannulated at both ends.

  • Perfusion: The intestinal segment is rinsed with saline and then perfused with a drug solution at a constant flow rate.

  • Sample Collection: Perfusate samples are collected from the outlet cannula at predetermined time intervals.

  • Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as LC-MS/MS, to calculate the absorption rate constant (Ka) and effective permeability (P*eff).[3]

In Vitro Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential interactions with efflux transporters.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Transport Experiment: The experiment is initiated by adding the drug solution to either the apical (AP) or basolateral (BL) side of the monolayer.

  • Sample Collection: Samples are taken from the receiver chamber (BL or AP, respectively) at specific time points.

  • Analysis: Drug concentrations in the samples are quantified to determine the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the involvement of efflux transporters.[3][17]

Acute Oral Toxicity Study (OECD Guideline 420)

This study provides information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route.

  • Animal Selection: Healthy, young adult mice or rats of a single sex are used.

  • Dosing: A single dose of the test substance is administered orally to a group of animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is also recorded.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels.[9]

Visualizations

ADME_Workflow This compound ADME Process admin Oral Administration stomach Stomach admin->stomach intestine Small Intestine (Primary Absorption Site - Ileum) stomach->intestine portal_vein Portal Vein intestine->portal_vein Absorption feces Excretion (Feces) intestine->feces Unabsorbed liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Plasma Protein Binding) liver->systemic To Circulation bile Bile liver->bile Biliary Excretion tissues Tissue Distribution (Kidney, Lung, etc.) systemic->tissues Distribution kidney Kidney systemic->kidney Filtration tissues->systemic Redistribution urine Excretion (Urine) kidney->urine bile->intestine Enterohepatic Circulation

This compound ADME Process Workflow

Metabolic_Pathway Primary Metabolic Pathways parent This compound phase1 Phase I Metabolism parent->phase1 phase2 Phase II Metabolism parent->phase2 hydroxylated Hydroxylated Metabolites phase1->hydroxylated hydrated Hydrated Metabolites phase1->hydrated glucuronide Glucuronide Conjugates (Major Pathway via UGT2B7) phase2->glucuronide sulfate Sulfate Conjugates phase2->sulfate excretion Excretion hydroxylated->excretion hydrated->excretion glucuronide->excretion sulfate->excretion

Primary Metabolic Pathways of this compound

Intestinal_Perfusion_Workflow Rat Intestinal Perfusion Experiment start Start: Fasted SD Rat anesthesia Anesthetize Animal start->anesthesia surgery Isolate Intestinal Segment (e.g., Ileum) anesthesia->surgery cannulation Cannulate Both Ends surgery->cannulation perfusion Perfuse with Drug Solution (Constant Flow Rate) cannulation->perfusion sampling Collect Perfusate Samples at Timed Intervals perfusion->sampling analysis Analyze Drug Concentration (LC-MS/MS) sampling->analysis calculation Calculate Absorption Parameters (Ka, P*eff) analysis->calculation end End of Experiment calculation->end

Workflow for Rat Intestinal Perfusion Experiment

References

Spectroscopic characterization of Dehydroandrographolide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide, a labdane diterpenoid derived from the medicinal plant Andrographis paniculata, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. A thorough understanding of its structural and chemical properties is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections detail the spectral data, experimental protocols for analysis, and a logical workflow for the characterization process.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below, providing a comprehensive quantitative overview of its key characterization parameters.

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton AssignmentChemical Shift (δ, ppm)
H-126.86
H-17a4.89
H-17b4.67

Note: The presented ¹H NMR data highlights key proton signals. A complete assignment would require further 2D NMR analysis.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C-8147.4
C-13128.7
C-14142.6
C-1569.3
C-16171.7
C-17108.7
C-1822.2
C-1964.7
C-2020.9

Note: The provided ¹³C NMR data is based on characteristic signals for similar diterpenoid lactones and may vary slightly based on experimental conditions. A complete and definitive assignment for this compound requires further dedicated analysis.

Table 3: IR Spectroscopic Data for this compound
Functional GroupAbsorption Band (cm⁻¹)
O-H (Alcohol)~3400 (broad)
C-H (Alkane)~2925
C=O (α,β-unsaturated γ-lactone)~1750
C=C (Alkene)~1675
Table 4: Mass Spectrometry Data for this compound
Ionm/z
[M+H]⁺333.2064
[M+Na]⁺355.1883
Major Fragments
[M+H-H₂O]⁺315.1958
[M+H-2H₂O]⁺297.1853

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary.

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire two-dimensional spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment. Standard pulse programs provided by the spectrometer manufacturer can be utilized.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) and equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through an LC column.

  • Acquire mass spectra in both positive and negative ion modes.

  • For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID).

Data Processing:

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Analyze the fragmentation pattern to gain insights into the molecular structure. Key fragmentation pathways often involve the loss of water molecules and cleavage of the diterpene skeleton.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation & Structure Elucidation Sample Purified this compound H_NMR 1H NMR Sample->H_NMR C_NMR 13C NMR Sample->C_NMR IR FTIR Analysis Sample->IR MS LC-MS Sample->MS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Data_Analysis Spectral Data Analysis TwoD_NMR->Data_Analysis IR->Data_Analysis MSMS MS/MS Fragmentation MS->MSMS MSMS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

Dehydroandrographolide: A Technical Guide to Chemical Synthesis and Derivatization for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroandrographolide, a naturally occurring labdane diterpenoid from the plant Andrographis paniculata, has garnered significant attention in the scientific community for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the chemical synthesis, derivatization strategies, and molecular mechanisms of this compound and its analogues, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through both total synthesis and semi-synthesis from its more abundant precursor, andrographolide.

Total Synthesis

While the total synthesis of andrographolide has been reported, it is a complex and lengthy process. One enantioselective total synthesis of andrographolide was accomplished in 14 steps, with key transformations including an iridium-catalyzed carbonyl reductive coupling and a diastereoselective alkene reduction to form the trans-decalin ring system[1][2]. This compound can be seen as a key intermediate or a closely related target in such synthetic endeavors.

Semi-synthesis from Andrographolide

A more practical and widely used approach is the semi-synthesis of this compound from andrographolide, which is the major bioactive constituent of Andrographis paniculata[3][4]. This process typically involves a dehydration reaction.

Experimental Protocol: Semi-synthesis of this compound

A common method for the semi-synthesis of this compound involves the reaction of andrographolide with an acid catalyst in a suitable solvent. A patented method describes the use of succinic anhydride or acetic anhydride in pyridine to directly dehydrate andrographolide in a one-step synthesis[3].

  • Materials: Andrographolide, pyridine, succinic anhydride (or acetic anhydride), water, methanol.

  • Procedure:

    • Dissolve andrographolide in pyridine with stirring at a temperature between 60-100°C until fully dissolved.

    • Add succinic anhydride to the solution.

    • Heat the mixture to reflux (around 102-105°C) and maintain for 1-6 hours.

    • After the reaction is complete, slowly add water while stirring to precipitate the product.

    • Allow the mixture to stand for several hours to complete crystallization.

    • Filter the precipitate and wash with water to remove residual pyridine.

    • Dry the crude this compound.

    • Recrystallize the product from a methanol-water mixture to obtain pure this compound as white needle-like crystals[3].

Derivatization of this compound

The structural modification of this compound is a key strategy to enhance its therapeutic potential, improve its pharmacokinetic profile, and explore its structure-activity relationships (SAR)[4]. Various derivatives have been synthesized by modifying different functional groups on the this compound scaffold.

Esterification

Esterification of the hydroxyl groups at the C-3 and C-19 positions is a common derivatization strategy. For instance, this compound succinate derivatives have been widely studied and are used in clinical settings[2][5][6][7].

Experimental Protocol: Synthesis of this compound Glycine Half Ester Hydrochloride [1]

  • Step 1: Synthesis of 3,19-O-bis-(N-benzyloxycarbonylglycyl)-dehydroandrographolide

    • Dissolve this compound and N-benzyloxycarbonyl-glycine in N,N-dimethylformamide (DMF).

    • Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 8 hours.

    • Filter the reaction mixture and evaporate the filtrate to dryness under reduced pressure.

    • Purify the residue by silica gel column chromatography using an ethyl acetate:petroleum ether eluent to obtain the desired product.

  • Step 2: Deprotection to yield this compound Glycine Half Ester Hydrochloride

    • Dissolve the product from Step 1 in ethanol.

    • Add 10% palladium on carbon (Pd/C) as a catalyst.

    • Stir the mixture under a hydrogen atmosphere at room temperature for 3 hours.

    • Filter off the palladium catalyst to obtain the final product.

Other Derivatizations

Numerous other derivatives have been synthesized, including those with modifications on the lactone ring and the introduction of various heterocyclic moieties, to explore their potential as anti-cancer, anti-viral, and anti-inflammatory agents[8][9][10][11][12].

Quantitative Data on Biological Activities

The derivatization of this compound has led to the discovery of compounds with potent biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound and its Derivatives

CompoundIC50 (µM) for HBV DNA replicationSelectivity Index (SI)Reference
This compound22.588.7[13]
Andrographolide54.073.7[13]
Derivative 4e-20.3 (HBsAg), 125.0 (HBeAg), 104.9 (HBV DNA)[13]
Derivative 2c->165.1 (HBV DNA)[13]

Table 2: Anti-Cancer Activity of this compound Derivatives

DerivativeCell LineActivityReference
This compound glycine half ester hydrochloride-Cardiovascular protection[1]
Various derivativesMCF-7 (breast), HCT-116 (colon)Moderate to excellent growth inhibition[11][12]

Signaling Pathways and Molecular Mechanisms

This compound and its derivatives exert their biological effects by modulating various signaling pathways, primarily the NF-κB and p38 MAPK pathways, which are crucial in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival[14]. This compound and its parent compound, andrographolide, are known inhibitors of the NF-κB pathway[15]. Mechanistic studies have shown that andrographolide can directly interfere with the DNA binding of NF-κB[16]. It has been suggested that andrographolide forms a covalent adduct with a cysteine residue (Cys62) on the p50 subunit of NF-κB, thereby blocking its ability to bind to DNA[15][17]. This inhibition leads to the downregulation of pro-inflammatory proteins such as COX-2[14][16].

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_complex p50/p65-IkB (Inactive) IkB->NFkB_complex p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex p50_p65_active p50/p65 (Active) NFkB_complex->p50_p65_active IkB degradation This compound This compound This compound->p50_p65_active inhibits DNA binding DNA DNA p50_p65_active->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis[18]. Studies on andrographolide have shown its ability to modulate the p38 MAPK pathway[13][19][20]. While andrographolide did not appear to reduce the phosphorylation of p38 MAPK in some studies[16], other reports suggest its involvement in p38 MAPK-dependent signaling, such as the induction of HO-1 expression and p53 phosphorylation[19][21]. The precise mechanism of how this compound directly interacts with the p38 MAPK pathway is still an area of active investigation.

p38_MAPK_Modulation Cellular_Stress Cellular_Stress Upstream_Kinases Upstream_Kinases Cellular_Stress->Upstream_Kinases p38_MAPK p38_MAPK Upstream_Kinases->p38_MAPK activate Downstream_Effectors Transcription Factors (e.g., Nrf2, p53) p38_MAPK->Downstream_Effectors phosphorylate Cellular_Response Inflammation, Apoptosis, Oxidative Stress Downstream_Effectors->Cellular_Response regulate This compound This compound This compound->p38_MAPK modulates

Modulation of the p38 MAPK signaling pathway by this compound.

Conclusion

This compound serves as a promising scaffold for the development of novel therapeutics. Its semi-synthesis from the readily available andrographolide makes it an attractive starting point for medicinal chemistry campaigns. The derivatization of this compound has already yielded compounds with enhanced biological activities, particularly in the areas of antiviral, anti-cancer, and anti-inflammatory research. A deeper understanding of its molecular mechanisms of action, especially its interactions with the NF-κB and p38 MAPK signaling pathways, will further fuel the rational design of next-generation this compound-based drugs. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

References

Methodological & Application

Dehydroandrographolide: Application Notes and Protocols for Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a principal bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1][2] Emerging research indicates that DA exerts cytotoxic effects against various cancer cell lines, primarily through the induction of autophagy and apoptosis.[2][3] These processes are mediated by the modulation of critical signaling pathways, positioning DA as a promising candidate for further investigation in oncology drug development.

This document provides detailed protocols for assessing the cytotoxicity of this compound in cell-based assays, along with a summary of its reported efficacy and a visualization of its proposed mechanisms of action.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic potential of this compound and its derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound and related compounds vary across different cancer cell lines, reflecting differential sensitivities.

Compound/DerivativeCancer Cell LineAssayIC50 / ED50 (µM)
This compoundSAS (Oral Cancer)MTTNot specified, but significant reduction in viability at 100 µM after 48h[3]
This compoundOECM-1 (Oral Cancer)MTTNot specified, but significant reduction in viability at 100 µM after 24-48h[3]
Potassium Sodium this compound SuccinateVarious Cancer Cell LinesNot specified3.7 - 31
14-Deoxy-11,12-dithis compoundU937 (Leukemia)MTT13
14-Deoxy-11,12-dithis compoundA549 (Lung Cancer)SRB28.15
Andrographolide (for comparison)OEC-M1 (Oral Cancer)alamarBlue55[4]
Andrographolide (for comparison)MCF-7 (Breast Cancer)MTT63.19 (24h), 32.90 (48h), 31.93 (72h)[5]
Andrographolide (for comparison)MDA-MB-231 (Breast Cancer)MTT65 (24h), 37.56 (48h), 30.56 (72h)[5]

Experimental Protocols

A widely accepted and robust method for determining the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[6]

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound (DA)

  • Dimethyl sulfoxide (DMSO, sterile)[7]

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]

  • 96-well microplates, sterile[7]

  • Microplate reader[1]

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL).[1]

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell adherence.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.[7]

    • Perform serial dilutions of the DA stock solution in complete cell culture medium to achieve the desired final concentrations.[7] It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 200 µM).[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DA.

    • Include vehicle-only (DMSO) controls.[1]

  • Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1][7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT reagent (final concentration of 0.5 mg/mL) to each well.[1][7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.[7]

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][7]

    • Mix gently on an orbital shaker to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][8]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway: this compound-Induced Autophagy

Studies have shown that this compound can induce autophagy in human oral cancer cells through the modulation of several key signaling molecules.[3][9]

DA_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effect DA This compound Akt Akt DA->Akt inhibits p38 p38 DA->p38 inhibits JNK1_2 JNK1/2 DA->JNK1_2 activates p53 p53 DA->p53 reduces expression Autophagy Autophagy Akt->Autophagy p38->Autophagy JNK1_2->Autophagy p53->Autophagy CellDeath Cell Death Autophagy->CellDeath

Caption: DA-induced autophagy signaling pathway.

Signaling Pathway: this compound and Apoptosis

This compound and its analogs have also been shown to induce apoptosis, or programmed cell death, in various cancer cells.[2][10] This process often involves the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.

DA_Apoptosis_Pathway cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade DA This compound & Analogs Intrinsic Intrinsic Pathway DA->Intrinsic Extrinsic Extrinsic Pathway DA->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptosis pathway induced by DA.

References

Unveiling the Anticancer Potential of Dehydroandrographolide: An In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dehydroandrographolide (DA), a principal bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1] In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and trigger autophagy in various cancer cell lines.[2][3] To translate these promising preclinical findings into potential therapeutic applications, robust in vivo validation is essential. This document provides a detailed application note and protocol for establishing and utilizing an in vivo xenograft model to evaluate the anticancer efficacy of this compound.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study investigating the effect of this compound on the growth of oral carcinoma xenografts in mice.

Table 1: Effect of this compound on Tumor Volume in an Oral Carcinoma Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control100 ± 10250 ± 25600 ± 501100 ± 1001800 ± 150
This compound (20 mg/kg)100 ± 12180 ± 20350 ± 30550 ± 45800 ± 60

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Body Weight of Xenograft-Bearing Mice

Treatment GroupInitial Weight (g)Final Weight (g)Percent Change (%)
Vehicle Control22.5 ± 1.521.8 ± 1.2-3.1
This compound (20 mg/kg)22.8 ± 1.322.5 ± 1.1-1.3

Data are presented as mean ± standard deviation.

Experimental Protocols

This section outlines the detailed methodology for conducting an in vivo xenograft study to assess the anticancer activity of this compound.

1. Cell Culture:

  • Cell Line: Human oral squamous cell carcinoma (OSCC) cell line (e.g., SAS, OECM-1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Animal Model:

  • Species: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

3. Tumor Cell Implantation:

  • Harvest OSCC cells during the exponential growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

4. Treatment Protocol:

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Group Allocation: Once the tumors reach an average volume of approximately 100 mm³, randomly divide the mice into two groups:

    • Vehicle Control Group

    • This compound Treatment Group

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Administration: Administer this compound (e.g., 20 mg/kg body weight) or the vehicle control intraperitoneally (i.p.) or orally (p.o.) every other day for 4 weeks.

  • Body Weight Monitoring: Record the body weight of each mouse twice a week as an indicator of systemic toxicity.

5. Endpoint and Sample Collection:

  • At the end of the treatment period, euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the tumors and record their final weight.

  • Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry).

  • Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting, qRT-PCR).

Visualizations

Signaling Pathway of this compound's Anticancer Activity

Dehydroandrographolide_Signaling_Pathway DA This compound p53 p53 DA->p53 Modulates Akt Akt DA->Akt Inhibits p38 p38 DA->p38 Inhibits JNK JNK1/2 DA->JNK Activates Autophagy Autophagy p53->Autophagy Akt->Autophagy | p38->Autophagy | JNK->Autophagy TumorGrowth Tumor Growth Autophagy->TumorGrowth | Apoptosis Apoptosis Apoptosis->TumorGrowth | CellCycleArrest Cell Cycle Arrest CellCycleArrest->TumorGrowth | Xenograft_Workflow CellCulture 1. Oral Cancer Cell Culture TumorImplantation 3. Subcutaneous Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization (Athymic Nude Mice) AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Grouping 5. Randomization into Treatment Groups TumorGrowth->Grouping Treatment 6. This compound Administration Grouping->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Sample Collection Monitoring->Endpoint Analysis 9. Data Analysis (Histology, Molecular) Endpoint->Analysis

References

Application Notes and Protocols: Antiviral Efficacy of Dehydroandrographolide Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DAP), a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated significant antiviral activity against various strains of the influenza A virus. These application notes provide a comprehensive overview of its efficacy, mechanism of action, and detailed protocols for its evaluation. The information presented is intended to guide researchers in the potential development of DAP as a novel anti-influenza therapeutic.

Mechanism of Action

This compound exerts its anti-influenza effects through a multi-targeted mechanism that involves both direct antiviral and host-directed activities:

  • Inhibition of Viral Ribonucleoprotein (vRNP) Export : DAP has been shown to restrain the nuclear export of viral ribonucleoprotein complexes, a critical step in the replication cycle of the influenza virus. This action effectively reduces the production of new viral particles.[1][2]

  • Modulation of Host Immune Response : The compound significantly reduces the excessive inflammatory response often associated with severe influenza infections. It achieves this by decreasing the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL-10, through the inhibition of the NF-κB and JAK/STAT signaling pathways.[3]

  • Inhibition of Apoptosis : DAP can inhibit apoptosis induced by influenza A virus (H5N1) in infected human lung epithelial cells. This effect is mediated through the caspase-9-dependent intrinsic apoptotic pathway, which contributes to its overall antiviral activity.[4][5][6]

Quantitative Data Summary

The antiviral activity of this compound and its derivatives has been quantified across various influenza A virus strains and cell lines. The following tables summarize the key efficacy data from in vitro studies.

Table 1: In Vitro Antiviral Activity of this compound (DAP)

Influenza A Virus StrainCell LineAssay TypeEfficacy MetricValueReference
A/chicken/Hubei/327/2004 (H5N1)A549Cytopathic Effect (CPE) ReductionIC505 ± 1 µg/mL[3]
A/duck/Hubei/XN/2007 (H5N1)A549Not SpecifiedNot SpecifiedPotent Activity[1]
A/PR/8/34 (H1N1)A549Not SpecifiedNot SpecifiedPotent Activity[1]
Various StrainsMDCKCytopathic Effect (CPE) ReductionIC5038 ± 1 µg/mL[3]

Table 2: In Vitro Antiviral Activity of Andrographolide Derivatives

CompoundInfluenza A Virus StrainCell LineEfficacy MetricValueReference
14-α-lipoyl andrographolide (AL-1)A/Chicken/Guangdong/96 (H9N2)MDCKEC508.4 µM[3]
14-α-lipoyl andrographolide (AL-1)A/Duck/Guangdong/99 (H5N1)MDCKEC5015.2 µM[3]
14-α-lipoyl andrographolide (AL-1)A/PR/8/34 (H1N1)MDCKEC507.2 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard virological assays and can be adapted for the evaluation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxicity of the compound and to establish a non-toxic working concentration for subsequent antiviral assays.

Materials:

  • Madin-Darby Canine Kidney (MDCK) or Human Lung Adenocarcinoma (A549) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (DAP) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed MDCK or A549 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of DAP in DMEM. The final DMSO concentration should be less than 0.1%.

  • Remove the culture medium and add 100 µL of the DAP dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Plaque Reduction Assay

This assay determines the inhibitory effect of the compound on the production of infectious virus particles.

Materials:

  • Confluent monolayer of MDCK cells in 6-well plates

  • Influenza A virus stock of known titer (PFU/mL)

  • DMEM containing TPCK-trypsin (1 µg/mL)

  • This compound (DAP)

  • Agarose (low melting point)

  • Crystal Violet solution

Protocol:

  • Wash the confluent MDCK cell monolayers with PBS.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Prepare an overlay medium consisting of 2X DMEM with TPCK-trypsin and various concentrations of DAP, mixed with an equal volume of 1.2% low-melting-point agarose.

  • Add 2 mL of the overlay medium to each well and let it solidify at room temperature.

  • Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

  • Fix the cells with 4% formaldehyde for 1 hour.

  • Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 10 minutes.

  • Wash the plates with water and count the number of plaques.

  • Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the plaque number by 50% compared to the virus control.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load

This method quantifies the effect of the compound on viral RNA replication.

Materials:

  • MDCK or A549 cells

  • Influenza A virus

  • This compound (DAP)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe specific for a conserved region of the influenza virus genome (e.g., M1 gene)

Protocol:

  • Infect cells with influenza virus in the presence or absence of different concentrations of DAP.

  • At various time points post-infection (e.g., 8, 16, 24 hours), harvest the cells.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers and a probe specific for the influenza virus M1 gene. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative viral RNA levels using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_virus_entry Influenza Virus Infection cluster_replication Viral Replication cluster_dap_action This compound Action cluster_cellular_response Host Cell Response Virus Virus Cell Cell Virus->Cell Attachment & Entry NF_kB_JAK_STAT NF_kB_JAK_STAT Virus->NF_kB_JAK_STAT Activates Apoptosis Apoptosis Virus->Apoptosis Induces vRNP_in_Nucleus vRNP_in_Nucleus Cell->vRNP_in_Nucleus Uncoating Viral_RNA_Protein_Synthesis Viral_RNA_Protein_Synthesis vRNP_in_Nucleus->Viral_RNA_Protein_Synthesis Transcription & Translation vRNP_Assembly vRNP_Assembly Viral_RNA_Protein_Synthesis->vRNP_Assembly Assembly vRNP_Export vRNP_Export vRNP_Assembly->vRNP_Export Nuclear Export DAP This compound DAP->vRNP_Export Inhibits DAP->NF_kB_JAK_STAT Inhibits DAP->Apoptosis Inhibits Virus_Budding Virus_Budding vRNP_Export->Virus_Budding Progeny Virus Assembly Cytokine_Storm Cytokine_Storm NF_kB_JAK_STAT->Cytokine_Storm Leads to New_Virus_Particles New_Virus_Particles Virus_Budding->New_Virus_Particles Release

Caption: Mechanism of action of this compound against influenza virus.

G cluster_assays Antiviral Assays Start Start Cell_Culture Prepare Cell Monolayer (MDCK or A549) Start->Cell_Culture Compound_Preparation Prepare Serial Dilutions of this compound Start->Compound_Preparation Virus_Infection Infect Cells with Influenza Virus Cell_Culture->Virus_Infection Treatment Treat Infected Cells with this compound Compound_Preparation->Treatment Virus_Infection->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Plaque_Assay Plaque Reduction Assay (Determine IC50) Incubation->Plaque_Assay MTT_Assay Cytotoxicity Assay (Determine CC50) Incubation->MTT_Assay qPCR qRT-PCR for Viral Load (Quantify Viral RNA) Incubation->qPCR Data_Analysis Data Analysis and Interpretation Plaque_Assay->Data_Analysis MTT_Assay->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating antiviral efficacy.

References

Application Note: Quantification of Dehydroandrographolide in Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydroandrographolide is a significant bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata. It exhibits a range of pharmacological activities, making it a compound of interest in drug development and pharmacokinetic studies. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of this compound in plasma.

Principle

This method employs a straightforward protein precipitation technique for plasma sample preparation, which is both rapid and effective. Following the removal of precipitated proteins, the resulting supernatant is directly injected into a reverse-phase HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase, and this compound is detected and quantified using a UV detector. This approach offers a balance of simplicity, sensitivity, and robustness suitable for pharmacokinetic analysis.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free plasma (human, rat, or rabbit)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The specific conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

Parameter Specification
HPLC System Agilent 1100 series or equivalent
Column Zorbax SB C18 (250 x 4.6 mm i.d., 5 µm) or equivalent[1]
Mobile Phase Methanol:Acetonitrile:0.5% Formic Acid in Water (40:17:43, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1]

| Run Time | Approximately 10 minutes |

Experimental Protocols

3.1 Preparation of Standard Solutions

  • Stock Solution (0.5 mg/mL): Accurately weigh 5.0 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with 50% methanol in water (v/v)[1]. Store this solution at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration standards and quality control samples.

3.2 Preparation of Calibration Standards and Quality Control (QC) Samples

  • To prepare calibration standards, spike 90 µL of blank plasma with 10 µL of the appropriate working standard solution to achieve final concentrations over a specified range (e.g., 0.05 - 5.0 µg/mL).[2][3]

  • Prepare Quality Control (QC) samples in the same manner at three concentration levels: Low, Medium, and High (e.g., 0.1, 0.5, and 1.0 µg/mL).[1]

3.3 Sample Preparation Protocol (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold methanol to the tube to precipitate plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered supernatant into the HPLC system.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma 1. Add 100 µL Plasma Sample methanol 2. Add 300 µL Cold Methanol plasma->methanol vortex 3. Vortex for 1 minute methanol->vortex centrifuge 4. Centrifuge at 10,000 rpm vortex->centrifuge supernatant 5. Collect & Filter Supernatant centrifuge->supernatant inject 6. Inject 20 µL into HPLC supernatant->inject separation 7. Chromatographic Separation inject->separation detection 8. UV Detection at 254 nm separation->detection analysis 9. Data Acquisition & Quantification detection->analysis end_node End: Concentration Result analysis->end_node start Start: Plasma Sample start->plasma

Experimental workflow for this compound quantification in plasma.

Method Validation Summary

The described HPLC method has been validated according to established guidelines. The validation parameters, including linearity, limit of quantification, accuracy, precision, and recovery, are summarized below.

4.1 Linearity and Limit of Quantification (LOQ)

The calibration curve demonstrated excellent linearity over the tested concentration range. The LOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Table 2: Linearity and Limit of Quantification (LOQ)

Parameter Result
Calibration Range 0.05 - 5.0 µg/mL[2][3]
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999[2]

| Limit of Quantification (LOQ) | 0.022 µg/mL[2][3] |

4.2 Accuracy and Precision

The accuracy and precision of the method were determined by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).

Table 3: Accuracy and Precision of the Method

QC Level Concentration (µg/mL) Intra-day Precision (%RSD) (n=6) Inter-day Precision (%RSD) (n=18) Accuracy (%)
Low 0.1 < 7.3%[1] < 8.6%[1] 92.0% - 102.1%[2]
Medium 0.5 < 7.3%[1] < 8.6%[1] 92.0% - 102.1%[2]
High 1.0 < 7.3%[1] < 8.6%[1] 92.0% - 102.1%[2]

RSD: Relative Standard Deviation

4.3 Recovery

The extraction recovery was evaluated by comparing the peak areas of this compound from extracted plasma samples with those of unextracted standard solutions at the same concentration.

Table 4: Recovery of this compound from Plasma

QC Level Concentration (µg/mL) Mean Recovery (%)
Low 0.1 76.8% - 98.6%[1]
Medium 0.5 76.8% - 98.6%[1]

| High | 1.0 | 76.8% - 98.6%[1] |

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in plasma. The protein precipitation sample preparation protocol is efficient and provides clean extracts suitable for analysis. This validated method is well-suited for pharmacokinetic studies and routine analysis in a research or drug development environment. For higher sensitivity requirements, methods such as salt-assisted liquid-liquid extraction (SALLE) or coupling the HPLC system with a mass spectrometry (MS) detector can be considered.[5][6]

References

Dehydroandrographolide: Application Notes and Protocols for Cell Viability Assays (MTT & XTT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Dehydroandrographolide on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT. This document includes detailed experimental protocols, a summary of reported quantitative data, and visualizations of the experimental workflow and a key signaling pathway affected by this compound and its parent compound, Andrographolide.

Introduction to this compound and Cell Viability Assays

This compound, a diterpenoid lactone derived from the plant Andrographis paniculata, has demonstrated various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Evaluating its cytotoxic potential against cancer cells is a critical step in preclinical drug development.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay is a widely used method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble in water. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilizing the crystals.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay is a second-generation tetrazolium salt assay. Unlike MTT, the formazan product of XTT reduction is water-soluble, which simplifies the protocol by eliminating the solubilization step. This assay also measures the metabolic activity of viable cells and is known for its sensitivity and reproducibility.

Data Presentation: Cytotoxicity of this compound and its Analogs

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound and its related compounds, as determined by the MTT assay in various cancer cell lines.

Table 1: IC50 Values of this compound and its Analogs (MTT Assay)

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
14-Deoxy-11,12-dithis compoundU937 (Leukemic)MTT13[1]
14-Deoxy-11,12-dithis compoundTHP-1 (Leukemic)MTTLow IC50 values[2]
14-Deoxy-11,12-dithis compoundJurkat (Leukemic)MTTLow IC50 values[2]
Potassium sodium this compound succinateVarious cancer cell lines-3.7 - 31[3]

Table 2: IC50 Values for this compound (XTT Assay)

CompoundCancer Cell LineAssayIC50 (µM)
This compoundNot specified in the searched literatureXTTSpecific IC50 values for this compound using the XTT assay are not readily available in the reviewed literature. However, comparative studies on other compounds suggest that IC50 values obtained with the XTT assay are generally similar to those from the MTT assay.

Experimental Protocols

The following are detailed protocols for performing MTT and XTT assays to evaluate the cytotoxicity of this compound.

MTT Assay Protocol

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot a dose-response curve of cell viability versus this compound concentration to determine the IC50 value.

XTT Assay Protocol

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Section 3.1, Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Section 3.1, Step 2).

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • After the compound treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂, protected from light. The color in the wells will change to orange in the presence of viable cells.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform distribution of color.

    • Measure the absorbance of the orange formazan product using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of >650 nm is recommended.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflows

MTT_Assay_Workflow MTT Assay Workflow for this compound start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat cells with this compound (various concentrations) incubate_overnight->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (37°C) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

XTT_Assay_Workflow XTT Assay Workflow for this compound start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat cells with this compound (various concentrations) incubate_overnight->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_xtt Add activated XTT reagent to each well incubate_treatment->add_xtt incubate_xtt Incubate for 2-4 hours (37°C) add_xtt->incubate_xtt read_absorbance Measure absorbance at 450-500 nm incubate_xtt->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the XTT cell viability assay.

Signaling Pathway

Andrographolide and its derivatives, including this compound, have been shown to exert their anticancer effects by modulating various signaling pathways. One of the key pathways inhibited is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by this compound GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroandrographolide, a natural bicyclic diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. A fundamental technique to elucidate the molecular mechanisms underlying these effects is Western blot analysis, which allows for the specific detection and quantification of changes in protein expression and signaling pathway activation.

These application notes provide a comprehensive guide for utilizing Western blot to study the impact of this compound on key cellular proteins. The protocols outlined below are designed to be a starting point for researchers, with the understanding that optimization may be necessary for specific cell lines and experimental conditions.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling cascades involved in cell fate and function. Western blot analysis is instrumental in dissecting these pathways.

  • Autophagy Induction: In human oral cancer cells, this compound has been observed to induce autophagy. This process is characterized by an increase in the conversion of LC3-I to LC3-II and an upregulation of Beclin-1, alongside a decrease in p53 and SQSTM1 (p62) expression.[1] Mechanistically, this is triggered by the activation of JNK1/2 and the inhibition of Akt and p38 signaling pathways.[1][2]

  • Inhibition of NF-κB Signaling: A well-documented anti-inflammatory mechanism of this compound and its related compound, andrographolide, is the suppression of the NF-κB pathway.[3][4][5] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation and activation of the p65 subunit.[3][4]

  • Induction of Apoptosis: this compound's analogue, andrographolide, is a potent inducer of apoptosis in various cancer cell lines. This is evidenced by the increased cleavage of caspase-3, caspase-8, and PARP.[6][7] It also modulates the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the release of cytochrome c from the mitochondria.[8][9] Furthermore, andrographolide can upregulate the expression of p53 and Death Receptor 4 (DR4), sensitizing cells to TRAIL-induced apoptosis.[6][10]

  • Cell Cycle Arrest: Treatment with andrographolide can lead to cell cycle arrest at the G0/G1 or G2/M phases.[7][9][10][11] This is associated with the downregulation of key cell cycle progression proteins such as cyclin A, cyclin B1, cyclin E, cdk1, and cdk2, and the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[9][11]

Quantitative Data Summary

The following tables summarize the quantitative changes in protein expression observed in response to this compound or Andrographolide treatment, as determined by Western blot analysis from various studies.

Table 1: Modulation of Autophagy-Related Proteins by this compound in Oral Cancer Cells [1]

ProteinTreatmentFold Change vs. Control
LC3-II100 µM DA for 48hIncreased
Beclin-1100 µM DA for 48hIncreased
SQSTM1 (p62)100 µM DA for 48hDecreased
p53100 µM DA for 48hDecreased
Phospho-Akt100 µM DA for 48hDecreased
Phospho-p38100 µM DA for 48hDecreased
Phospho-JNK1/2100 µM DA for 48hIncreased

Table 2: Modulation of Apoptosis-Related Proteins by Andrographolide

ProteinCell LineTreatmentFold Change vs. ControlReference
Cleaved Caspase-3PC320 µM Andro + 20 ng/ml TRAIL for 12hSignificantly Increased[6]
Cleaved Caspase-8PC320 µM Andro + 20 ng/ml TRAIL for 12hSignificantly Increased[6]
Cleaved PARPPC320 µM Andro + 20 ng/ml TRAIL for 12hSignificantly Increased[6]
DR4PC3Andro + TRAILSignificantly Increased[6]
p53DBTRG-05MG27.21 µM Andro~2.25-fold (mRNA)[10]
BaxMCF-7 & MDA-MB-23120-60 µM Andro for 48hIncreased[12]
Bcl-2MCF-7 & MDA-MB-23120-60 µM Andro for 48hDecreased[12]

Table 3: Modulation of Cell Cycle-Related Proteins by Andrographolide

ProteinCell Line/SystemTreatmentEffectReference
p21RAFLSs10-30 µM Andro for 48hDose-dependent Increase[9]
p27RAFLSs10-30 µM Andro for 48hDose-dependent Increase[9]
CDK4RAFLSs10-30 µM Andro for 48hReduction[9]
Cyclin AB16F10DHCBReduction[11]
Cyclin EB16F10DHCBReduction[11]
cdk2B16F10DHCBReduction[11]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 100 mm dish for protein extraction) and allow them to adhere and reach 70-80% confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

  • Cell Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 20, 50, 100 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protocol 2: Protein Extraction (Lysis)
  • Cell Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13][14]

  • Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[13][15] For a 100 mm dish, 0.5-1 mL is typically sufficient.[13]

  • Cell Scraping and Collection: Scrape the adherent cells from the dish using a cold cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[13][14]

  • Incubation and Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[13]

  • Sonication (Optional): To shear DNA and reduce viscosity, sonicate the lysate on ice.[13][15]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[13][15]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[13][15]

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer's instructions to separate the proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14] PVDF membranes are often recommended for low-abundance proteins due to their higher binding capacity.[16]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[13][14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three to five times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Final Washes: Repeat the washing step to remove unbound secondary antibody.[13]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[13][15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH) to compare protein expression levels between samples.

Visualizations

Signaling Pathways and Experimental Workflow

Dehydroandrographolide_Signaling_Pathways cluster_DA This compound cluster_pathways Cellular Effects DA This compound IKK IKK DA->IKK Inhibits Bax Bax DA->Bax Activates Bcl2 Bcl-2 DA->Bcl2 Inhibits Akt Akt DA->Akt Inhibits JNK JNK DA->JNK Activates LC3 LC3-I -> LC3-II DA->LC3 Promotes IkBa_p p-IκBα IKK->IkBa_p p65_p p-p65 (Active) IkBa_p->p65_p Inflammation Inflammation p65_p->Inflammation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagy Akt->Autophagy Inhibits JNK->Autophagy LC3->Autophagy

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF/NC Membrane) sds->transfer block Blocking (5% Milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-p-p65) block->primary secondary Secondary Antibody-HRP Incubation primary->secondary detect Chemiluminescent Detection (ECL) secondary->detect end Data Analysis & Quantification detect->end

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a major bioactive diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Its therapeutic potential stems from its ability to modulate various cellular signaling pathways, thereby influencing the expression of a wide array of genes involved in critical cellular processes such as inflammation, apoptosis, and autophagy. Understanding the precise changes in gene expression induced by DA is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. This document includes detailed protocols for cell treatment, RNA isolation, and quantitative real-time PCR (qPCR) analysis, along with a summary of expected gene expression changes in key signaling pathways.

Data Presentation: Gene Expression Changes Induced by this compound

The following tables summarize the anticipated changes in the expression of key genes in response to this compound treatment, based on published literature. These tables are intended to serve as a reference for expected outcomes. Actual results may vary depending on the cell type, experimental conditions, and the concentration and duration of DA treatment.

Table 1: Modulation of NF-κB Signaling Pathway Genes by this compound

Gene SymbolGene NameFunctionExpected Expression Change
NFKB1 (p50)Nuclear Factor Kappa B Subunit 1Transcription factor, central mediator of inflammatory responsesDownregulation
RELA (p65)RELA Proto-Oncogene, NF-KB SubunitTranscription factor, key component of the NF-κB complexDownregulation of nuclear translocation
IKBKB (IKKβ)Inhibitor of Nuclear Factor Kappa B Kinase Subunit BetaKinase that phosphorylates IκB, leading to NF-κB activationInhibition of activity
TNFTumor Necrosis FactorPro-inflammatory cytokineDownregulation
IL6Interleukin 6Pro-inflammatory cytokineDownregulation
IL1BInterleukin 1 BetaPro-inflammatory cytokineDownregulation
COX-2 (PTGS2)Prostaglandin-Endoperoxide Synthase 2Enzyme involved in inflammationDownregulation[1]

Table 2: Regulation of Apoptosis-Related Genes by this compound

Gene SymbolGene NameFunctionExpected Expression Change
CASP3Caspase 3Executioner caspase in apoptosisUpregulation
CASP9Caspase 9Initiator caspase in the intrinsic apoptotic pathwayUpregulation
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic proteinDownregulation
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic proteinUpregulation
TP53Tumor Protein P53Tumor suppressor, regulates apoptosis and cell cycleUpregulation/Modulation[2]
PARP1Poly(ADP-ribose) Polymerase 1Involved in DNA repair and apoptosisCleavage indicates apoptosis

Table 3: Modulation of p38 MAPK Signaling Pathway Genes by this compound

Gene SymbolGene NameFunctionExpected Expression Change
MAPK14 (p38α)Mitogen-Activated Protein Kinase 14Key kinase in the p38 MAPK pathway, involved in stress and inflammatory responsesInhibition of phosphorylation
ATF2Activating Transcription Factor 2Transcription factor downstream of p38 MAPKDownregulation of activity
hBD-2Human Beta-Defensin 2Antimicrobial peptideUpregulation

Experimental Protocols

This section provides detailed protocols for the investigation of this compound-induced gene expression changes in cultured cells.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., human oral cancer cells, macrophages) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest DA concentration.

  • Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours).

Protocol 2: Total RNA Isolation

This protocol is based on the widely used TRIzol reagent method.

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down several times.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (diluted with nuclease-free water).

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve.

    • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a nuclease-free tube, combine the following components:

    • Total RNA: 1 µg

    • Random hexamers or oligo(dT) primers: 1 µL

    • dNTP mix (10 mM): 1 µL

    • Nuclease-free water: to a final volume of 13 µL

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase (e.g., M-MLV): 1 µL

    • RNase Inhibitor: 1 µL

  • Reverse Transcription Reaction:

    • Add 7 µL of the master mix to the denatured RNA mixture.

    • Incubate at 42°C for 60 minutes.

    • Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primers for your target genes and a suitable reference gene (e.g., GAPDH, ACTB). Primers should typically amplify a product of 100-200 base pairs.

  • qPCR Reaction Setup: In a qPCR plate, prepare the following reaction mix for each sample (in triplicate):

    • SYBR Green Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted): 2 µL

    • Nuclease-free water: 7 µL

  • qPCR Cycling Conditions: Use a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtvehicle control.

Mandatory Visualizations

Gene_Expression_Analysis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction cluster_downstream_analysis Gene Expression Analysis cell_seeding Cell Seeding treatment This compound Treatment cell_seeding->treatment lysis Cell Lysis (TRIzol) treatment->lysis phase_separation Phase Separation (Chloroform) lysis->phase_separation precipitation RNA Precipitation (Isopropanol) phase_separation->precipitation cdna_synthesis cDNA Synthesis (Reverse Transcription) precipitation->cdna_synthesis qpcr Quantitative PCR (SYBR Green) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis

Caption: Experimental workflow for gene expression analysis.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA This compound IKK IKK Complex DA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF, IL-6, COX-2) NFkB_nuc->Genes Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Apoptosis_Signaling_Pathway DA This compound Bcl2 Bcl-2 DA->Bcl2 Inhibits Bax Bax DA->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

References

Dehydroandrographolide as a TMEM16A Chloride Channel Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide, a natural product isolated from Andrographis paniculata, has been identified as a potent inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC). TMEM16A is overexpressed in various cancers and plays a crucial role in tumor growth, proliferation, and metastasis.[1][2][3] Inhibition of TMEM16A presents a promising therapeutic strategy for cancer treatment.[1][2][3] These application notes provide a comprehensive overview of the effects of this compound on TMEM16A, along with detailed protocols for key experimental assays.

This compound has been shown to selectively inhibit TMEM16A-mediated chloride currents without affecting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2][3] This inhibition leads to a reduction in cancer cell proliferation, migration, and invasion.[1][2][3] Mechanistically, this compound's anticancer effects are attributed to its ability to decrease TMEM16A protein expression at a post-transcriptional level and subsequently impact downstream signaling pathways, including the MAPK/AKT pathways.[1]

While the inhibitory effects of this compound on TMEM16A are well-documented, its precise binding site on the channel remains to be fully elucidated. Recent studies on other TMEM16A inhibitors have identified both pore-blocking and allosteric non-pore-binding sites.[4][5] Further research, potentially involving computational docking studies and site-directed mutagenesis, is required to determine the specific interaction of this compound with the TMEM16A protein.

Data Presentation

Table 1: Inhibitory Effect of this compound on TMEM16A Chloride Current
Cell LineThis compound Concentration (μM)Inhibition of TMEM16A Current (%)Reference
FRT-TMEM16A50~100[1]
SW620519.6 ± 4.5[1]
SW62050~100[1]
Table 2: Effect of this compound on Cancer Cell Proliferation (MTT Assay)
Cell LineThis compound Concentration (μM)Incubation Time (h)Inhibition of Proliferation (%)Reference
SW6201024Significant[3]
SW6202024Significant[3]
SW6204024Significant[3]
SW6201048Significant[3]
SW6202048Significant[3]
SW6204048Significant[3]
HCT116VariousNot SpecifiedSensitive[3]
SW480VariousNot SpecifiedLess Sensitive[3]
HCT8VariousNot SpecifiedLess Sensitive[3]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure TMEM16A-mediated chloride currents and assess the inhibitory effect of this compound.

Materials:

  • Cells expressing TMEM16A (e.g., FRT cells stably transfected with human TMEM16A or SW620 cells)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Microforge

  • External solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4

  • Internal solution (in mM): 130 NMDG-Cl, 1 MgCl2, 10 HEPES, 1 EGTA, with free Ca2+ adjusted to 600 nM, pH 7.2

  • This compound stock solution (in DMSO)

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with the internal solution.

  • Plate cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of 0 mV.

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit TMEM16A currents.

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Record currents in the presence of the inhibitor.

  • Wash out the inhibitor by perfusing with the external solution and record the recovery of the current.

  • Analyze the current inhibition at each voltage step.

MTT Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., SW620, HCT116, SW480, HCT8)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Wound-Healing Assay

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line (e.g., SW620)

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "wound" by scratching the monolayer in a straight line with a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells and debris.

  • Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on cancer cell invasion.

Materials:

  • Cancer cell line (e.g., SW620)

  • Transwell chambers (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Seed 1 x 10^5 cells into the upper chamber of the Transwell inserts.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of invaded cells in several random fields under a microscope.

Western Blotting for TMEM16A Expression

Objective: To determine the effect of this compound on TMEM16A protein expression.

Materials:

  • Cancer cell line (e.g., SW620)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against TMEM16A

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-TMEM16A antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

Signaling_Pathway This compound This compound TMEM16A TMEM16A This compound->TMEM16A Inhibits Cl_efflux Cl- Efflux TMEM16A->Cl_efflux MAPK_AKT MAPK/AKT Pathway TMEM16A->MAPK_AKT Activates Cell_Proliferation Cell Proliferation Cell_Migration Cell Migration Cell_Invasion Cell Invasion MAPK_AKT->Cell_Proliferation MAPK_AKT->Cell_Migration MAPK_AKT->Cell_Invasion

Caption: this compound inhibits TMEM16A, leading to reduced cancer cell malignancy.

Experimental_Workflow cluster_invitro In Vitro Studies Patch_Clamp Whole-Cell Patch Clamp (TMEM16A Current) MTT_Assay MTT Assay (Cell Proliferation) Wound_Healing Wound-Healing Assay (Cell Migration) Transwell_Assay Transwell Invasion Assay (Cell Invasion) Western_Blot Western Blot (TMEM16A Expression) This compound This compound Treatment This compound->Patch_Clamp This compound->MTT_Assay This compound->Wound_Healing This compound->Transwell_Assay This compound->Western_Blot

Caption: Workflow for evaluating this compound's effect on TMEM16A.

Logical_Relationship This compound This compound TMEM16A_Inhibition TMEM16A Inhibition This compound->TMEM16A_Inhibition Reduced_Protein Decreased TMEM16A Protein Expression This compound->Reduced_Protein Downstream_Effects Inhibition of Downstream Signaling (MAPK/AKT) TMEM16A_Inhibition->Downstream_Effects Reduced_Protein->Downstream_Effects Anticancer_Activity Anticancer Activity (Reduced Proliferation, Migration, Invasion) Downstream_Effects->Anticancer_Activity

Caption: Mechanism of this compound's anticancer activity via TMEM16A.

References

Troubleshooting & Optimization

Technical Support Center: Dehydroandrographolide Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Dehydroandrographolide in Dimethyl Sulfoxide (DMSO) solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Disclaimer: Specific long-term stability data for this compound in DMSO is limited in publicly available literature. The following recommendations are based on general best practices for small molecule stability in DMSO, information on the related compound Andrographolide, and established analytical methodologies. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound in DMSO?

For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • Temperature: Aliquot and store at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

  • Light: Protect from light by using amber vials or by wrapping vials in foil.

  • Moisture: Use anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed water can potentially lead to hydrolysis of the compound.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots. While some studies on general compound libraries show minimal degradation after a limited number of freeze-thaw cycles, it is a best practice to avoid them.[1][2]

Q2: How long can I expect a this compound DMSO stock solution to be stable?

Based on general supplier recommendations for similar compounds, the following can be expected. However, this should be verified with a stability study.

Storage TemperatureRecommended Maximum Storage Duration
-80°CUp to 6 months
-20°CUp to 1 month
4°CNot recommended for long-term storage
Room TemperatureNot recommended for storage

Q3: What are the potential signs of this compound degradation in my DMSO stock solution?

Degradation can manifest in several ways:

  • Visual Changes: Precipitation, color change, or cloudiness in the solution.

  • Reduced Biological Activity: A decrease in the expected efficacy of the compound in your experiments.

  • Chromatographic Changes: When analyzed by HPLC or LC-MS, you may observe a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

Q4: Are there any known degradation pathways for this compound in DMSO?

Specific degradation pathways of this compound in DMSO are not well-documented in the literature. However, for the related compound Andrographolide, degradation is known to occur via hydrolysis of its ester structure, especially in the presence of water and at non-optimal pH. While DMSO is an aprotic solvent, the presence of absorbed water could potentially facilitate similar degradation over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results with the same stock solution. Compound degradation due to improper storage or multiple freeze-thaw cycles.1. Prepare fresh stock solution from powder. 2. Perform a stability check on your existing stock solution using HPLC or LC-MS. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Visible precipitate in the DMSO stock solution upon thawing. The compound's solubility limit in DMSO may have been exceeded, or the compound has degraded to a less soluble product.1. Gently warm the solution and vortex to attempt redissolution. 2. If the precipitate remains, centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound. 3. Consider preparing a new stock solution at a lower concentration.
Loss of biological activity over time. Chemical degradation of this compound.1. Confirm the identity and purity of the compound with a fresh stock solution. 2. Conduct a time-course stability study under your specific storage conditions to determine the rate of degradation.

Experimental Protocols

Protocol: Assessing the Long-Term Stability of this compound in DMSO

This protocol outlines a general procedure for evaluating the stability of a this compound in a DMSO stock solution over time.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Amber glass vials with screw caps

  • HPLC or LC-MS system

  • Analytical column suitable for the separation of this compound (e.g., C18 column)[3][4][5]

  • Appropriate mobile phase (e.g., acetonitrile and water with or without modifiers like formic acid or ammonium acetate)[3][4]

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small-volume, amber glass vials to create single-use aliquots.

    • Store the aliquots at different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, take one aliquot for initial analysis.

    • Analyze the sample using a validated HPLC or LC-MS method to determine the initial purity and concentration of this compound. This will serve as your baseline.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature before opening the vial.

    • Analyze the sample using the same HPLC or LC-MS method used for the time-zero analysis.

  • Data Analysis:

    • For each time point and storage condition, calculate the percentage of this compound remaining relative to the time-zero sample.

    • Monitor the appearance and increase of any new peaks in the chromatogram, which may indicate degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Analytical Method Example (LC-MS):

  • Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or similar.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Detection: Mass spectrometry in either positive or negative ion mode, monitoring for the mass of this compound. A UV detector (e.g., at 225 nm or 240 nm) can also be used.[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt t0_analysis T=0 Analysis (HPLC/LC-MS) aliquot->t0_analysis tp_analysis Time-Point Analysis (e.g., 1, 3, 6 months) storage_neg80->tp_analysis storage_neg20->tp_analysis storage_4->tp_analysis storage_rt->tp_analysis data_analysis Calculate % Remaining & Identify Degradants t0_analysis->data_analysis tp_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound in DMSO.

troubleshooting_guide cluster_yes Precipitate/Change Observed cluster_no No Visual Change start Inconsistent Experimental Results or Suspected Degradation check_visual Visually Inspect Stock Solution (Precipitate, Color Change?) start->check_visual action_precipitate 1. Attempt to redissolve (warm/vortex). 2. If unsuccessful, centrifuge and analyze supernatant. 3. Prepare fresh stock solution. check_visual->action_precipitate Yes action_no_visual Perform HPLC/LC-MS analysis on current stock. check_visual->action_no_visual No check_purity Purity and Concentration as Expected? action_no_visual->check_purity action_degraded Stock has degraded. Prepare fresh, aliquot, and store properly. check_purity->action_degraded No action_ok Stock is stable. Investigate other experimental variables. check_purity->action_ok Yes

Caption: Troubleshooting guide for this compound stability issues.

References

Technical Support Center: Dehydroandrographolide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of dehydroandrographolide.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound analysis?

A1: A good starting point for this compound analysis is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength is typically set in the UV range of 225-254 nm. Specific parameters can be adjusted based on the sample matrix and desired separation.

Q2: My this compound peak is showing tailing. What are the possible causes and solutions?

A2: Peak tailing for this compound can be caused by several factors:

  • Secondary interactions with the column: Residual silanol groups on the silica-based C18 column can interact with the analyte.

    • Solution: Use a mobile phase with a low pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanol groups.[1] Alternatively, use an end-capped C18 column.

  • Column overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Column degradation: The column may be contaminated or the stationary phase may be degraded.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Q3: I am observing a drifting baseline in my chromatogram. What should I do?

A3: A drifting baseline can be caused by:

  • Changes in mobile phase composition: Ensure the mobile phase is well-mixed and degassed. Inconsistent solvent composition can cause the detector to show inconsistent responses.[2]

  • Column temperature fluctuations: Use a column oven to maintain a constant temperature.[3]

  • Detector lamp aging: The detector lamp may need to be replaced if it is nearing the end of its lifespan.

  • Contamination: Contaminants in the mobile phase or from the sample can slowly elute, causing the baseline to drift.[2] Ensure high-purity solvents and proper sample preparation.

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: To improve resolution:

  • Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A lower percentage of organic solvent will generally increase retention time and may improve separation.

  • Change the mobile phase pH: Modifying the pH can alter the ionization state of interfering compounds, thus changing their retention and improving separation.

  • Use a gradient elution: A gradient elution, where the mobile phase composition is changed over time, can help to separate compounds with different polarities.[4]

  • Decrease the flow rate: A lower flow rate can lead to better separation, although it will increase the analysis time.[1]

  • Use a different column: A column with a different stationary phase or a smaller particle size may provide better resolution.

Q5: What is the appropriate detection wavelength for this compound?

A5: this compound has a UV absorbance maximum that allows for detection in the range of 225 nm to 254 nm.[4][5][6][7] The optimal wavelength may vary slightly depending on the mobile phase composition. It is recommended to determine the UV spectrum of a this compound standard in the chosen mobile phase to select the wavelength of maximum absorbance for the best sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: No peaks or very small peaks

Possible Cause Solution
Injector Issue Ensure the injector is functioning correctly and the sample loop is completely filled.
Detector Issue Check that the detector is on and the lamp is working. Verify the correct wavelength is set.
Sample Preparation Error Confirm the sample was prepared at the correct concentration and in a suitable solvent. The sample might be too dilute.
Flow Path Blockage Check for any blockages in the tubing, fittings, or column.

Problem: Ghost peaks (peaks appearing in blank runs)

Possible Cause Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and water. Filter the mobile phase before use.
Carryover from Previous Injections Clean the injector and syringe with a strong solvent. Run several blank injections with a strong wash solvent.
Contaminated Column Wash the column with a strong solvent to remove any strongly retained compounds from previous analyses.

Problem: Fluctuating Retention Times

Possible Cause Solution
Inconsistent Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. Use a solvent pre-mixer if available.
Leaking Pump or Fittings Inspect the system for any leaks, which can cause pressure fluctuations and affect retention times.
Unstable Column Temperature Use a column oven to maintain a consistent temperature throughout the analysis.[3]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Data Presentation

Table 1: Reported HPLC Parameters for this compound Analysis
Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column Agilent Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 µm)[8]BECKMAN C18 (250 mm x 4.6 mm, 5 µm)[4]C18 (250 mm x 4.6 mm, 5 µm)[3]Phenomenex Gemini RP C-18 (250 × 4.6 mm, 5 µ)[6][7]Waters XBridge C18 (150 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Water-acetonitrile (gradient)[8]Acetonitrile-water (gradient)[4]A: 0.03 M Potassium Dihydrogen Phosphate (pH 3.0), B: Acetonitrile (isocratic or gradient)[3]Isocratic mobile phase[6][7]A: 0.5 mmol L−1 ammonium acetate, B: Acetonitrile (isocratic)[9]
Flow Rate 1.5 mL/min[8]0.5 mL/min[4]1.0 mL/min[3]0.5 mL/min[6][7]0.7 mL/min[9]
Detection Wavelength 240 nm[8]225 nm[4]Not Specified235 nm[6][7]Not Specified (MS detection)
Column Temperature 25 °C[8]Not Specified25 °C[3]Room Temperature[6][7]40 °C[9]
Injection Volume 5 µL[8]20 µL[4]Not SpecifiedNot Specified2 µL[9]
Table 2: Reported Method Validation Parameters for this compound
Parameter Method 1 Method 2 Method 3
Linearity Range Not Specified10 - 100 mg/L[4]0.05 - 5.0 µg/mL[5]
Correlation Coefficient (r²) ≥ 0.9999[8]0.9986[4]≥ 0.9993[5]
Limit of Detection (LOD) Not SpecifiedNot Specified0.022 µg/mL[5]
Limit of Quantification (LOQ) 80.63 µg/g[8]Not SpecifiedNot Specified
Recovery 100.70% (RSD = 1.91%)[8]Not Specified> 94%[5]
Precision (RSD) < 1.00%[8]Not Specified1.2 - 6.5%[5]

Experimental Protocols

Protocol 1: Rapid HPLC-UV Analysis of this compound

This protocol is based on the method described by Huang et al. (2024).[8]

1. Instrumentation

  • HPLC system with a UV detector (e.g., Agilent 1260 II HPLC System)[8]

  • Agilent Poroshell 120 EC-C18 column (50 mm × 4.6 mm, 2.7 µm)[8]

2. Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions

  • Mobile Phase: Water (A) and Acetonitrile (B)

  • Gradient Program:

    • 0-1.5 min: 28% B

    • 1.5-2 min: 28% to 40% B

    • 2-5 min: 40% B[8]

  • Flow Rate: 1.5 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Detection Wavelength: 240 nm[8]

  • Injection Volume: 5 µL[8]

4. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with 40% methanol to prepare working standard solutions at desired concentrations.[8]

5. Sample Preparation

  • The sample preparation will depend on the matrix. For plant material, an extraction method such as matrix solid-phase dispersion can be used.[8]

6. Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas with the calibration curve.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem (e.g., Peak Tailing, No Peaks, Drifting Baseline) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure Stable? check_pressure->pressure_ok low_pressure Low/No Pressure check_pressure->low_pressure high_pressure High Pressure pressure_ok->high_pressure No check_chromatogram Examine Chromatogram pressure_ok->check_chromatogram Yes check_blockage Check for Blockages (Column, Tubing, Frits) high_pressure->check_blockage check_leak Check for Leaks (Fittings, Pump Seals) low_pressure->check_leak check_pump Check Pump Function (Solvent delivery, Degassing) low_pressure->check_pump solution_found Problem Resolved check_blockage->solution_found check_leak->solution_found check_pump->solution_found peak_shape_issue Peak Shape Problem (Tailing, Fronting, Broadening) check_chromatogram->peak_shape_issue baseline_issue Baseline Problem (Drift, Noise) check_chromatogram->baseline_issue retention_issue Retention Time Variation check_chromatogram->retention_issue optimize_mobile_phase Optimize Mobile Phase (pH, Composition, Additives) peak_shape_issue->optimize_mobile_phase check_column Check Column Health (Wash, Replace) peak_shape_issue->check_column baseline_issue->optimize_mobile_phase check_detector Check Detector (Lamp, Wavelength) baseline_issue->check_detector retention_issue->check_pump retention_issue->optimize_mobile_phase check_temp Check Column Temperature retention_issue->check_temp optimize_mobile_phase->solution_found check_column->solution_found check_temp->solution_found check_detector->solution_found

Caption: Troubleshooting workflow for HPLC analysis of this compound.

References

Technical Support Center: Dehydroandrographolide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the crystallization of Dehydroandrographolide (DHA), targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: There is no single "magic" solvent for crystallization. The choice depends on achieving a state where DHA is soluble at high temperatures but has low solubility at room or lower temperatures. Based on available data for DHA and the structurally similar andrographolide, a good starting point is a solvent system like methanol-water or ethanol-water.[1][2] Patents have described recrystallizing DHA from a methanol-water mixture to obtain white, needle-like crystals.[1] Chloroform and ethyl acetate have also been noted as effective solvents for related compounds.[3][4]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be due to a high concentration of impurities or the solution being too saturated, causing precipitation to happen too quickly at a high temperature. To resolve this, try returning the flask to the heat source, adding more of the primary (soluble) solvent to decrease saturation, and allowing it to cool more slowly.[5] Insulating the flask can help achieve a slower cooling rate.[5]

Q3: No crystals are forming, even after the solution has cooled for a long time. What's wrong?

A3: This is typically due to one of two reasons: the solution is not sufficiently supersaturated, or nucleation has not been initiated.

  • Low Supersaturation: You may have used too much solvent. Try evaporating a portion of the solvent to increase the concentration and then cool the solution again.[5]

  • Nucleation Failure: If the solution is clear, induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, you can add a "seed crystal" from a previous successful batch.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor. This can happen if too much solvent was used or if the solution was not cooled to a low enough temperature. To improve yield, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again. For subsequent experiments, carefully reduce the initial amount of solvent to the minimum required to dissolve the compound at boiling point. Also, extending the cooling time in an ice bath can help maximize precipitation.

Crystallization Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Issue 1: Difficulty Dissolving the Crude this compound

Question: My crude DHA is not dissolving well, even when heating the solvent. What should I do?

Answer: This suggests that the chosen solvent is not suitable for your compound at the current temperature.

  • Solution 1: Change Solvent. Select a solvent with a higher boiling point or one in which DHA has better solubility. A rule of thumb is that solvents with similar functional groups to the solute tend to be good solubilizers.[6]

  • Solution 2: Use a Solvent Pair. If a single solvent isn't working, use a miscible solvent pair. Dissolve the DHA in a "good" solvent (one in which it is very soluble, e.g., DMSO, ethanol) and then slowly add a "poor" solvent (one in which it is insoluble, e.g., water) to the hot solution until it just becomes cloudy.[3][7] The cloudiness indicates the point of saturation. Then, allow it to cool slowly. A methanol-water system has been successfully used for DHA recrystallization.[1]

Issue 2: Crystals Form Too Quickly and Are Very Small (Microcrystals)

Question: As soon as I remove my flask from the heat, a fine powder or tiny needles crash out of the solution. How can I grow larger crystals?

Answer: Rapid crystallization traps impurities and leads to small, poorly formed crystals. The goal is to slow down the crystal growth process.

  • Solution 1: Increase Solvent Volume. The solution is likely too supersaturated. Place the flask back on the heat source, add a small amount of additional solvent to slightly decrease the saturation, and then cool it again.[5]

  • Solution 2: Slow Cooling. Do not place the hot flask directly on a cold surface. Allow it to cool slowly to room temperature on a benchtop (insulated with a cork ring or paper towels) before moving it to an ice bath.[5][8]

  • Solution 3: Reduce Nucleation Sites. Too many nucleation events can lead to a shower of microcrystals. Ensure your crystallization flask is clean and free of dust or scratches that can act as nucleation sites.[9]

Issue 3: The Final Crystalline Product is Impure

Question: After crystallization, analysis shows my DHA is still not pure. What can I do?

Answer: Impurities can be carried over if they have similar solubility to DHA or if they get trapped in the crystal lattice during rapid growth.

  • Solution 1: Repeat Recrystallization. A second recrystallization step is often necessary to achieve high purity.

  • Solution 2: Use an Adsorbent. If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield.

  • Solution 3: Optimize the Solvent. Some solvents may selectively favor the crystallization of your desired compound over impurities. Experiment with different solvent systems.

Data Presentation

Solubility of this compound and Related Compounds

The following table summarizes the solubility of this compound (DHA) and its parent compound, Andrographolide. This data is crucial for selecting an appropriate solvent system for crystallization.

CompoundSolventSolubilityTemperatureReference
This compound Dimethyl Sulfoxide (DMSO)~66 - 250 mg/mLNot Specified[3][10]
Ethanol~33 mg/mLNot Specified[3]
ChloroformSolubleNot Specified[3]
WaterInsolubleNot Specified[3]
Andrographolide Dimethylformamide (DMF)~14 mg/mLNot Specified[11]
Dimethyl Sulfoxide (DMSO)~3 mg/mLNot Specified[11]
Ethanol (boiling)SolubleBoiling Point[2]
Ethanol (room temp)~0.2 mg/mLNot Specified[11]
Methanol / EthanolSlightly SolubleNot Specified[2]
WaterSparingly Soluble / InsolubleNot Specified[2][11]

Note: Data for Andrographolide can be used as a preliminary guide for this compound due to their structural similarity.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a starting point and may require optimization based on the purity of the starting material and the desired crystal characteristics.

1. Solvent Selection:

  • Based on the data table, a methanol-water or ethanol-water system is a promising choice.[1][2]

  • Start by placing a small amount of crude DHA in a test tube and adding a few drops of the primary solvent (e.g., methanol). Heat gently to see if it dissolves. If it dissolves readily, it's a good primary solvent.

2. Dissolution:

  • Place the crude DHA in an Erlenmeyer flask.

  • Add the minimum amount of the primary solvent (e.g., methanol) required to dissolve the compound when the solvent is boiling. Add the solvent in small portions while heating the flask.

3. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal, if used). This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • If using a single solvent, cover the flask and allow the filtrate to cool slowly to room temperature.

  • If using a solvent-pair (e.g., methanol-water), add the anti-solvent (water) dropwise to the hot filtrate until a persistent cloudiness appears. Add a drop or two of the primary solvent (methanol) to redissolve the precipitate and then allow the solution to cool slowly.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Logical Workflow for Crystallization Troubleshooting

This diagram outlines the decision-making process when troubleshooting common crystallization issues.

G start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem poor_yield Poor Yield / Quality observe->poor_yield Problem sol_evap Evaporate Some Solvent & Recool no_crystals->sol_evap sol_scratch Scratch Flask or Add Seed Crystal no_crystals->sol_scratch sol_reheat Reheat, Add More Solvent & Recool Slowly oil_out->sol_reheat sol_recrystallize Recrystallize Again (Consider Different Solvent) poor_yield->sol_recrystallize sol_evap->cool sol_scratch->cool sol_reheat->cool sol_recrystallize->dissolve G cluster_pathway NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates DHA This compound DHA->TLR4 Blocks Interaction IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (Translocates to Nucleus) NFkB->NFkB_active Releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6) NFkB_active->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation

References

Technical Support Center: Synthesis of Soluble Dehydroandrographolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of more soluble dehydroandrographolide (DA) derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the therapeutic application of this compound?

A1: The primary challenge is its poor water solubility.[1][2] this compound is a lipophilic molecule, which limits its dissolution in aqueous media, leading to low oral bioavailability and hindering its clinical development.[2][3][4]

Q2: What are the most effective strategies for increasing the aqueous solubility of this compound?

A2: The most common and effective strategies involve chemical modification of the parent molecule to introduce more polar or ionizable functional groups. Key methods include:

  • Esterification: Creating succinate or phosphate esters to form highly water-soluble salts (e.g., potassium this compound succinate).[3][5][6]

  • Sulfonation: Preparing sulfonated derivatives, which significantly improves aqueous solubility.[7]

  • Conjugation: Attaching the molecule to hydrophilic carriers like polyethylene glycol (PEG) or amino acids.[1]

  • Particle Engineering: Reducing particle size to an ultra-fine powder can enhance dissolution rates, though this does not change the intrinsic solubility.[4]

Q3: What are the advantages of synthesizing a succinate salt derivative like Potassium this compound Succinate (PDS)?

A3: Synthesizing a succinate salt derivative like PDS offers several advantages. The introduction of the succinate group and subsequent salt formation drastically increases water solubility compared to the parent this compound.[1][3] This modification can lead to improved pharmacokinetic properties, making the compound more suitable for intravenous formulations and potentially enhancing its bioavailability for oral administration.[3][8] Commercially available water-soluble injections often use these types of derivatives.[9]

Q4: In which solvents is the parent this compound compound soluble?

A4: this compound exhibits poor solubility in aqueous systems but is soluble in various organic solvents. It has excellent solubility in dimethyl sulfoxide (DMSO) and moderate solubility in ethanol.[3] It is also soluble in chloroform and slightly soluble in acetic acid.[3] This solubility profile is critical for selecting appropriate solvent systems for synthesis, purification, and analytical procedures.[3]

Section 2: Troubleshooting Guide for Synthesis

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low Reaction Yield During Esterification

  • Question: My esterification reaction to produce a this compound derivative is resulting in a low yield. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Ensure the catalyst (e.g., DMAP) is fresh and used in the correct stoichiometric ratio.[5]

    • Side Reactions: The formation of unexpected byproducts can reduce the yield of the desired product. For Steglich esterification using DCC, a common side reaction is the formation of an N-acylurea byproduct.[10] To mitigate this, try running the reaction at a lower temperature or adding an auxiliary nucleophile like HOBt.

    • Purity of Reagents: Impurities in the starting material, solvents, or reagents can interfere with the reaction. Ensure all materials are of high purity and that solvents are anhydrous, as water can hydrolyze activated esters or anhydrides.

    • Purification Loss: Significant amounts of product can be lost during workup and purification steps like crystallization. Optimize your recrystallization solvent system (e.g., methanol-water) to maximize recovery.[11]

Issue 2: Difficulties with Product Purification and Crystallization

  • Question: The crude product from my synthesis is an oil and is proving difficult to purify by crystallization. What steps can I take?

  • Answer:

    • Solvent System Screening: The choice of solvent is critical for successful crystallization. If a single solvent fails, try a binary solvent system. For this compound derivatives, systems like methanol-water or ethanol-water are often effective.[11] Slowly add the anti-solvent (water) to a solution of your product in the solvent (methanol/ethanol) until turbidity appears, then allow it to cool slowly.

    • Remove Impurities: Oily products are often the result of impurities that inhibit crystal formation. Attempt to remove these impurities using column chromatography before proceeding with crystallization.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a "seed crystal" to the supersaturated solution to initiate crystallization.

    • Trituration: Stirring the oil with a poor solvent (one in which the product is insoluble but the impurities are soluble) can sometimes induce solidification.

Issue 3: Inconsistent Salt Formation and pH Control

  • Question: I am preparing a potassium salt of this compound succinate, but the final product is inconsistent in its properties and the pH is difficult to control. How can I improve this step?

  • Answer:

    • Precise Stoichiometry: The molar ratio of the this compound succinate to the alkaline salt (e.g., potassium bicarbonate) is critical. Ensure you are using precise measurements.

    • Controlled Addition and pH Monitoring: Add the alkaline solution slowly (stream-wise) while continuously monitoring the pH of the reaction mixture with a calibrated pH meter.[12] A target pH range is often specified in established protocols (e.g., 7.2-7.4).[12]

    • Temperature Control: Perform the salt formation at a controlled temperature, as solubility and reaction kinetics can be temperature-dependent.[12]

    • Solvent System: The use of a mixed solvent system, such as ethanol and water, can improve the solubility of the reactants and facilitate a more homogenous reaction.[12]

Section 3: Quantitative Data Summary

Table 1: Solubility Profile of this compound and Derivatives

CompoundSolvent/MediumSolubilityReference(s)
This compound Dimethyl Sulfoxide (DMSO)66 - 250 mg/mL[3]
Ethanol~33 mg/mL[3]
WaterInsoluble[3]
Andrographolide (Parent Cmpd.) Water3.29 µg/mL (at 25°C)[2]
EthanolSoluble[13]
Dimethyl Sulfoxide (DMSO)Soluble[13]
14-Deoxy-11,12-dithis compound 3,19-disuccinate 1% Sodium BicarbonateSoluble (Qualitative)[14]
EthanolSlightly Soluble (Qualitative)[14]
ChloroformInsoluble (Qualitative)[14]

Section 4: Experimental Protocols

Protocol 1: Synthesis of Potassium this compound Succinate

This protocol is a generalized procedure based on common methods.[3][5][11] Researchers should optimize conditions for their specific setup.

  • Esterification:

    • Dissolve andrographolide in a suitable non-pyridine solvent (e.g., dioxane or a specified organic solvent).

    • Add succinic anhydride and a catalyst (e.g., DMAP). The molar ratio of andrographolide to succinic anhydride is typically around 1:1 to 1:1.2.

    • Heat the mixture under reflux for a specified time (e.g., 1-6 hours), monitoring the reaction progress with Thin Layer Chromatography (TLC).[11]

    • After the reaction is complete, cool the mixture and precipitate the crude this compound disuccinate intermediate by adding water.[11]

    • Filter the precipitate, wash thoroughly with water to remove any remaining catalyst and unreacted succinic anhydride, and dry.

    • Purify the intermediate product by recrystallization, often from a methanol-water or ethanol-water system.[11]

  • Salt Formation:

    • Dissolve the purified this compound disuccinate in an alcohol solvent like ethanol.[5]

    • Separately, prepare an aqueous solution of a potassium salt, such as potassium bicarbonate.

    • Slowly add the potassium bicarbonate solution to the ethanol solution of the ester while stirring.

    • Monitor the pH, adjusting as necessary to reach a neutral to slightly alkaline range (e.g., pH 7.0-8.0), to ensure complete salt formation.[12][15]

    • The final product, potassium this compound succinate, can be isolated by methods such as spray drying or lyophilization to obtain a solid powder.[5]

Protocol 2: General Procedure for Kinetic Solubility Assay

This protocol is adapted from standard drug discovery methodologies.[16][17]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test derivative in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well microtiter plate to achieve the highest desired concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Serial Dilution: Perform serial dilutions of the compound directly in the plate using the aqueous buffer.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.

  • Detection: Determine the solubility by detecting the point at which the compound precipitates. This is often done using nephelometry (light scattering) or by filtering the plate and measuring the UV absorbance of the dissolved compound in the filtrate.[16] The highest concentration at which no precipitate is detected is reported as the kinetic solubility.

Section 5: Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis start This compound (Parent Compound) ester Esterification (e.g., with Succinic Anhydride) start->ester purify Purification (Crystallization / Chromatography) ester->purify salt Salt Formation (e.g., with KOH / NaHCO3) purify->salt product Soluble Derivative salt->product sol_assay Aqueous Solubility Assay (Kinetic / Thermodynamic) product->sol_assay stability Stability Study (Forced Degradation) product->stability data Data Interpretation sol_assay->data stability->data

Caption: Experimental workflow for synthesis and analysis of soluble derivatives.

signaling_pathway DA This compound Derivatives Akt Akt DA->Akt Inhibits p38 p38 MAPK DA->p38 Inhibits JNK JNK1/2 DA->JNK Activates Autophagy Autophagy Induction Akt->Autophagy Suppression p38->Autophagy Suppression JNK->Autophagy Promotion

Caption: Key signaling pathways modulated by this compound in cancer cells.[18][19][20]

troubleshooting_logic start Problem: Low Reaction Yield check_reagents 1. Verify Reagent Purity - Anhydrous Solvents? - Fresh Catalyst? start->check_reagents optimize_cond 2. Optimize Conditions - Increase Time/Temp? - Adjust Stoichiometry? start->optimize_cond check_byproducts 3. Analyze for Byproducts - N-acylurea present? - Add HOBt / Lower Temp start->check_byproducts improve_purify 4. Refine Purification - Optimize Solvent System? - Column Chromatography? start->improve_purify solution Improved Yield check_reagents->solution optimize_cond->solution check_byproducts->solution improve_purify->solution

Caption: Troubleshooting logic for addressing low yield in esterification reactions.

References

Preventing degradation of Dehydroandrographolide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Dehydroandrographolide during storage and experimentation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to the degradation of this compound and related diterpene lactones are pH, temperature, and light. Hydrolytic degradation is a major concern, especially in aqueous solutions. Alkaline conditions have been shown to significantly accelerate the degradation of this compound derivatives[1].

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound solutions should be stored at low temperatures and protected from light. Specific recommendations for stock solutions are:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

It is also crucial to protect the solutions from light[1]. For solid, crystalline forms of related compounds like Andrographolide, stability is higher than in the amorphous form[2].

Q3: How does pH affect the stability of this compound?

A3: Based on studies of a water-soluble derivative, Potassium this compound Succinate (DAS-K), the degradation rate markedly increases at a pH above 8, indicating instability in alkaline solutions. The degradation follows first-order kinetics and is highly dependent on the pH of the solution[1]. For the related compound Andrographolide, the optimal pH for stability is between 2.0 and 4.0[3][4][5][6].

Q4: Can this compound degrade in solid form?

A4: Yes, although it is generally more stable than in solution. Studies on the related compound Andrographolide have shown that its crystalline form is stable at 70°C for 3 months, while the amorphous form decomposes under the same conditions within 2 months[2].

Q5: What are the known degradation products of related compounds?

A5: Forced degradation studies on Andrographolide have identified several degradation products. Under acidic conditions, isoandrographolide and 8,9-dithis compound are formed. In basic conditions, degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide[3][4][5][6][7]. Understanding these products can help in developing stability-indicating analytical methods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in an aqueous buffer. pH-induced degradation.Check the pH of your buffer. If it is neutral to alkaline, consider adjusting to a slightly acidic pH (3-5) if your experiment allows. Prepare fresh solutions before use.
Precipitate forms in the stock solution upon thawing. Poor solubility or compound degradation.Aid dissolution by gentle heating and/or sonication. If precipitation persists, it may be a sign of degradation. Analyze the solution by HPLC to confirm purity.
Inconsistent results between experimental batches. Degradation during storage or handling.Ensure consistent storage conditions (-80°C for long-term, -20°C for short-term, protected from light). Avoid repeated freeze-thaw cycles. Prepare working solutions fresh from a stock solution on the day of the experiment.
Appearance of unknown peaks in HPLC analysis. The presence of degradation products.Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method.

Quantitative Data on Stability

The following tables summarize stability data for a this compound derivative and the closely related compound, Andrographolide.

Table 1: Influence of pH on the Degradation Rate Constant (k) of Potassium this compound Succinate (DAS-K) in Aqueous Solution

pHTemperature (°C)Rate Constant (k) (h⁻¹)
8600.012
8700.039
8800.115
8900.320
9700.125
10700.452

Data adapted from a study on Potassium this compound Succinate, which shows that the degradation rate increases with both temperature and pH[1].

Table 2: Predicted Shelf-Life (t₉₀%) of Andrographolide in Aqueous Solutions at 25°C

pHPredicted Shelf-Life (t₉₀%)
2.04.3 years
6.041 days
8.01.1 days

This data for the related compound Andrographolide highlights the significant impact of pH on stability, with much greater stability in acidic conditions[4].

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example:

    • 0-1 min: 40% Acetonitrile

    • 1-5 min: Gradient to 50% Acetonitrile

    • 5-15 min: Gradient to 70% Acetonitrile

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in methanol.

This method should be validated for its stability-indicating properties by performing a forced degradation study.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop and validate a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photodegradation: Expose the sample to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to the appropriate concentration, and analyze by HPLC to observe for degradation products and loss of the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome start This compound Sample stock Prepare Stock Solution (e.g., in Methanol) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (105°C, solid) stock->thermal Expose to photo Photodegradation (UV light) stock->photo Expose to hplc HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation: - Purity Assessment - Degradant Identification hplc->data end Validated Stability- Indicating Method data->end

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products DA This compound alkaline Alkaline pH (e.g., pH > 8) DA->alkaline temp Elevated Temperature DA->temp light UV Light Exposure DA->light hydrolysis Hydrolyzed Products alkaline->hydrolysis isomerization Isomers temp->isomerization oxidation_prod Oxidized Products light->oxidation_prod

Caption: Factors influencing this compound degradation.

References

Minimizing batch-to-batch variability of Dehydroandrographolide extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in Dehydroandrographolide extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: The primary sources of variability in botanical extracts like this compound stem from two main areas: raw material inconsistencies and variations in processing methods.[1][2] Factors related to the raw plant material include the plant's genetics, geographical origin, climate, cultivation techniques, and harvest time.[1][2] Processing variables that can introduce inconsistencies include the choice of extraction solvent, temperature, time, and pressure during extraction.[3]

Q2: Which extraction methods are commonly used for this compound, and how do they compare?

A2: Several methods are employed to extract this compound and related compounds from Andrographis paniculata. These include traditional methods like Soxhlet extraction and maceration, as well as more modern techniques such as ultrasonic-assisted extraction (UAE), vacuum-assisted extraction (VAE), and supercritical fluid extraction (SFE).[4][5] VAE has been shown to be efficient, requiring shorter extraction times and yielding higher efficiency compared to conventional methods.[5] The choice of solvent, such as ethanol or methanol, significantly impacts the extraction profile.[1][6]

Q3: What analytical techniques are recommended for the quality control of this compound extracts?

A3: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection is a widely used and reliable method for the quantification of this compound.[6][7] For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[8] Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry (RRLC-TOF/MS) is another powerful technique for both qualitative and quantitative analysis of major chemical constituents in Andrographis paniculata extracts.[9]

Q4: How does the stability of this compound and related compounds affect extract consistency?

A4: The stability of active compounds is crucial for maintaining consistency. Andrographolide, a related major diterpenoid, can degrade over time, with temperature and crystallinity being key factors.[10] For instance, the amorphous form of andrographolide degrades more rapidly than its crystalline form.[11][12] The primary degradation product of andrographolide under elevated temperature is 14-deoxy-11,12-dithis compound, a compound structurally related to this compound.[11][12] Therefore, controlling storage conditions (temperature, humidity) is essential to prevent degradation and maintain the chemical profile of the extract.[10]

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction and analysis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Inadequate Extraction Solvent The polarity of the solvent is critical. While methanol is commonly used, consider optimizing the ethanol-water ratio.[3][6] A 50% ethanol concentration has been shown to be effective in vacuum-assisted extraction.[5]
Suboptimal Extraction Time/Temp Prolonged extraction times or excessively high temperatures can lead to degradation. For VAE, an extraction time of 16 minutes at 65°C has been optimized.[5] For ultrasonic extraction with 40% methanol, the extraction time can also be a critical parameter to optimize.[13]
Poor Raw Material Quality The concentration of active compounds can vary significantly based on harvesting time and plant part.[1] Ensure the use of high-quality, certified raw Andrographis paniculata material.
Inefficient Extraction Technique Conventional methods may not be as efficient. Consider implementing more advanced techniques like ultrasonic or vacuum-assisted extraction to improve mass transfer of the solvent into the plant matrix.[5]
Issue 2: Inconsistent this compound Concentration Across Batches
Potential Cause Troubleshooting Step
Raw Material Variability This is a major contributor to batch-to-batch inconsistency.[2] Implement rigorous quality control on incoming raw materials, including macroscopic and microscopic identification, and chemical fingerprinting.
Inconsistent Extraction Parameters Minor variations in parameters like temperature, time, and solvent-to-solid ratio can lead to different extraction yields.[3] Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction.
Operator-Related Variations Differences in how operators perform the extraction can introduce variability. Ensure all personnel are thoroughly trained on the SOP and use calibrated equipment.
Degradation During Processing/Storage This compound and related compounds can degrade if exposed to high temperatures or improper storage conditions.[10][11] Implement controlled temperature and humidity for all processing and storage steps.
Issue 3: Poor Peak Resolution or Shape in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase The composition of the mobile phase is crucial for good separation. A common mobile phase is a gradient of acetonitrile and water.[6] For isocratic elution, a mixture of methanol, acetonitrile, and water (e.g., 50:10:40 v/v/v) has been used.[7]
Column Degradation The performance of the HPLC column can degrade over time. Use a guard column and ensure the mobile phase is properly filtered and degassed. Regularly check column performance with a standard solution.
Sample Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume.[6]
Matrix Interference Components in the crude extract can interfere with the analysis.[14] Consider a sample clean-up step using Solid Phase Extraction (SPE) before HPLC analysis.[7][13]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on methods developed for the rapid extraction of andrographolide and this compound.[13]

  • Sample Preparation: Weigh 1.0 g of powdered Andrographis paniculata leaves.

  • Extraction: Place the sample in a 50 mL conical flask and add 10 mL of 40% (v/v) methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is adapted from established methods for the determination of andrographolide and this compound.[6]

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution using Acetonitrile (A) and Water (B).

    • 0-1 min: 40% A

    • 1-5 min: 40-50% A

    • 5-15 min: 50-70% A

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Standard Preparation: Prepare stock solutions of this compound in methanol (e.g., 1 mg/mL). Create a calibration curve by serially diluting the stock solution to concentrations ranging from 10 mg/L to 100 mg/L.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoid Lactones
Extraction Method Solvent Key Advantages Potential Disadvantages Reference
Soxhlet Extraction EthanolEstablished, exhaustive extractionTime-consuming, potential for thermal degradation[14]
Ultrasonic-Assisted Extraction (UAE) 40% MethanolRapid, reduced solvent consumptionRequires specialized equipment[13]
Vacuum-Assisted Extraction (VAE) 50% EthanolShort extraction time, high efficiencyRequires vacuum pump and sealed system[5]
Supercritical Fluid Extraction (SFE) Supercritical CO2High selectivity, solvent-free productHigh initial equipment cost[4]
Table 2: HPLC Method Parameters for this compound Quantification
Parameter Method 1 Method 2
Column BECKMAN C18 (4.6 mm x 250 mm, 5 µm)Poroshell 120 EC-C18 (30 x 2.1 mm, 2.7 µm)
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile:0.5 mmol/L Ammonium Acetate (65:35)
Flow Rate 0.5 mL/min0.7 mL/min
Detection UV at 225 nmMass Spectrometry (MS)
Run Time 15 min< 1 min
Reference [6][13]

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting start Start: Low this compound Yield check_material Step 1: Verify Raw Material Quality (Certificate of Analysis, Fingerprinting) start->check_material check_protocol Step 2: Review Extraction Protocol (Solvent, Time, Temp, Ratio) check_material->check_protocol Material OK optimize_solvent Action: Optimize Solvent System (e.g., vary ethanol/water ratio) check_material->optimize_solvent Material Issue Suspected check_equipment Step 3: Check Equipment Calibration (Balances, Temp Probes, Sonicator) check_protocol->check_equipment Protocol OK optimize_params Action: Optimize Extraction Parameters (e.g., time, temperature) check_protocol->optimize_params Protocol Issue Suspected recalibrate Action: Recalibrate Equipment check_equipment->recalibrate Calibration Issue Found re_extract Step 4: Perform Re-extraction with adjustments check_equipment->re_extract Equipment OK optimize_solvent->re_extract optimize_params->re_extract recalibrate->re_extract final_analysis Step 5: Analyze New Batch (HPLC/LC-MS) re_extract->final_analysis end End: Yield Issue Resolved final_analysis->end Yield Improved fail End: Issue Persists (Consult Senior Scientist) final_analysis->fail Yield Still Low

Caption: Troubleshooting workflow for low this compound yield.

Diagram 2: General Workflow for this compound Extract Production and QC

Production_QC_Workflow cluster_production Production Phase cluster_qc Quality Control Phase raw_material Raw Material Sourcing (Andrographis paniculata) extraction Extraction (e.g., UAE, VAE) raw_material->extraction filtration Filtration & Concentration extraction->filtration drying Drying (e.g., Vacuum Drying) filtration->drying sampling In-Process & Final Product Sampling drying->sampling hplc_analysis HPLC/LC-MS Analysis (Quantification of this compound) sampling->hplc_analysis fingerprinting Chromatographic Fingerprinting (Batch Consistency) sampling->fingerprinting release Batch Release/Rejection hplc_analysis->release fingerprinting->release

Caption: Production and quality control workflow for extracts.

References

Validation & Comparative

Dehydroandrographolide vs. Andrographolide: A Comparative Analysis of Anticancer Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available experimental data reveals distinct differences in the anticancer potency and mechanisms of action between dehydroandrographolide and its structural analog, andrographolide. This guide provides a detailed comparison of their efficacy in various cancer cell lines, outlines the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their anticancer activities. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of this compound and andrographolide has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate greater potency.

Cancer Cell LineCompoundIC50 (µM)Incubation Time (h)
Breast Cancer
MCF-7Andrographolide63.19 ± 0.0324
32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-231Andrographolide65 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372
Gastric Cancer
AGSAndrographolide>5048
Andrographolide Analogue-61.7 ± 0.548
MKN-45Andrographolide>5048
Andrographolide Analogue-66.37 ± 0.748
BGC-823Andrographolide35.3 (µg/ml)24
25.5 (µg/ml)48
18 (µg/ml)72
Oral Cancer
KB14-Deoxy-11,12-dithis compound6.5 (µg/ml)Not Specified
Andrographolide>20 (µg/ml)Not Specified
Colon Cancer
SW620This compoundConcentration-dependent inhibitionNot Specified

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions. Andrographolide Analogue-6 is a derivative of andrographolide, and 14-Deoxy-11,12-dithis compound is a naturally occurring analog of andrographolide.

Key Mechanistic Differences

Both this compound and andrographolide exert their anticancer effects through the modulation of critical cellular signaling pathways. However, nuances in their mechanisms contribute to their differential potency.

Andrographolide has been extensively studied and is known to induce apoptosis and cell cycle arrest in various cancer cells.[1][2] Its mechanisms of action include:

  • Inhibition of NF-κB Signaling: Andrographolide can block the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[3]

  • Modulation of PI3K/Akt/mTOR Pathway: This compound can suppress the PI3K/Akt/mTOR signaling cascade, which is crucial for tumor growth and survival.[4]

  • Induction of Apoptosis: Andrographolide can trigger programmed cell death by activating caspase cascades and modulating the expression of pro-apoptotic and anti-apoptotic proteins.[3][5]

  • Cell Cycle Arrest: It can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, depending on the cancer cell type.[1]

This compound also demonstrates significant anticancer properties, and some studies suggest it may have a more favorable safety profile and, in some cases, improved potency over andrographolide.[6] Its reported mechanisms include:

  • Induction of Autophagy: this compound has been shown to induce autophagy in human oral cancer cells, a process of cellular self-digestion that can lead to cell death.[7]

  • Inhibition of Tumor Cell Proliferation and Metastasis: It can inhibit the proliferation, migration, and invasion of cancer cells.[8]

  • Modulation of MAPK Signaling: this compound can influence the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including proliferation and apoptosis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and andrographolide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or andrographolide for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds at desired concentrations for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.

Western Blot Analysis
  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total proteins. Protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB, Akt, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

G Simplified Andrographolide Anticancer Signaling Andrographolide Andrographolide PI3K PI3K Andrographolide->PI3K inhibits NFkB NFkB Andrographolide->NFkB inhibits Apoptosis Apoptosis Andrographolide->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation promotes NFkB->Proliferation promotes G Simplified this compound Anticancer Signaling This compound This compound MAPK MAPK This compound->MAPK modulates Autophagy Autophagy This compound->Autophagy induces Proliferation Proliferation This compound->Proliferation inhibits Metastasis Metastasis This compound->Metastasis inhibits G Western Blot Experimental Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell_Treatment Protein_Extraction Protein_Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein_Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection

References

Comparative Antiviral Activity of Dehydroandrographolide and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroandrographolide, a major bioactive component of the medicinal plant Andrographis paniculata, and its derivatives have demonstrated a broad spectrum of antiviral activities, positioning them as promising candidates for the development of novel antiviral therapeutics. This guide provides a comparative analysis of the antiviral efficacy of this compound and its key derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to inform further research and drug development.

Overview of Antiviral Activity

This compound and its derivatives exert antiviral effects against a range of DNA and RNA viruses by interfering with various stages of the viral life cycle, including entry, replication, and protein synthesis.[1] Notably, these compounds have shown significant activity against influenza A viruses (IAV), herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1][2] The antiviral potency often varies depending on the specific chemical modifications of the parent molecule.

Comparative Efficacy: Quantitative Data

The following tables summarize the in vitro antiviral activity of this compound and its derivatives against various viruses, presenting the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI). A higher SI value (CC50/IC50 or CC50/EC50) indicates a more favorable safety profile for the compound.

Table 1: Anti-Influenza Virus Activity

CompoundVirus StrainCell LineIC50 / EC50CC50SIReference(s)
14-Deoxy-11,12-dehydroandrographolide (DAP)IAV (H5N1)A5495 ± 1 µg/mL (IC50)>10 µg/mL>2[1]
14-Deoxy-11,12-dehydroandrographolide (DAP)IAV (H5N1)MDCK38 ± 1 µg/mL (IC50)>40 µg/mL>1.1[1]
14-α-lipoyl andrographolide (AL-1)IAV (H9N2)MDCK8.4 µM (EC50)784 µM93.3[1][2]
14-α-lipoyl andrographolide (AL-1)IAV (H5N1)MDCK15.2 µM (EC50)784 µM51.6[1][2]
14-α-lipoyl andrographolide (AL-1)IAV (H1N1)MDCK7.2 µM (EC50)784 µM109[1][2]
AndrographolideIAV (H3N2)MDCK47.52 µg/mL (IC50)>100 µg/mL>2.1[3]

Table 2: Anti-Herpes Simplex Virus (HSV-1) Activity

CompoundCell LineIC50Reference(s)
This compoundVero11.1 µg/mL[1]
AndrographolideVero8.28 µg/mL[1]
NeoandrographolideVero7.97 µg/mL[1]
Andrographolide Extract (APE)Vero7.692 µg/mL[3]

Table 3: Anti-Human Immunodeficiency Virus (HIV-1) Activity

CompoundAssayIC50 / EC50Therapeutic Index (TI)Reference(s)
AndrographolideCell Fusion0.59 µM (IC50)-[1]
AndrographolideAntiviral Assay49.0 µg/mL (EC50)-[1]
14-Deoxy-11,12-dehydroandrographolide (DAP)Antiviral Assay56.8 µg/mL (EC50)-[1]
3-nitrobenzylidene derivativeAntiviral Assay0.51 µM (IC50)-[2]
2,6-dichloro-nicotinoyl ester derivativeAntiviral Assay-12,474[2]

Table 4: Anti-Coronavirus (SARS-CoV-2) Activity

CompoundCell LineIC50CC50SIReference(s)
AndrographolideCalu-30.034 µM58.03 µM1707[4]
A. paniculata ExtractCalu-30.036 µg/mL>100 µg/mL>2777[4]

Mechanisms of Antiviral Action

This compound and its derivatives employ multiple mechanisms to inhibit viral infections. Two key pathways are the inhibition of the NF-κB signaling pathway and the suppression of viral ribonucleoprotein (vRNP) complex nuclear export.

Inhibition of the NF-κB Signaling Pathway

Viral infections often trigger the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines that can contribute to pathogenesis. This compound has been shown to inhibit this pathway, thereby reducing inflammation.[5]

NF_kB_Inhibition cluster_virus Viral Infection cluster_cell Host Cell Virus Virus TLR4 TLR4 Virus->TLR4 Activates IKK IKK TLR4->IKK Phosphorylates IkB IkB IKK->IkB Phosphorylates & Degrades NF_kB NF-κB IkB->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines Transcription This compound Dehydroandro- grapholide This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
Restraining Nuclear Export of Viral Ribonucleoprotein (vRNP) Complexes

For influenza A virus, the export of newly synthesized vRNP complexes from the host cell nucleus is a critical step for the assembly of new virions. 14-Deoxy-11,12-dehydroandrographolide (DAP) has been shown to effectively restrain this process, thereby inhibiting viral replication.[6]

vRNP_Export_Inhibition cluster_nucleus Host Cell Nucleus cluster_cytoplasm Host Cell Cytoplasm vRNA_synthesis Viral RNA Synthesis vRNP_assembly vRNP Assembly vRNA_synthesis->vRNP_assembly vRNP vRNP vRNP_assembly->vRNP CRM1 CRM1/Exportin 1 vRNP->CRM1 Binds to Nuclear_Pore Nuclear Pore Complex CRM1->Nuclear_Pore Mediates Export Virion_Assembly New Virion Assembly Nuclear_Pore->Virion_Assembly DAP 14-Deoxy-11,12-dehydro- andrographolide (DAP) DAP->CRM1 Inhibits CPE_Assay_Workflow Start Start Cell_Seeding Seed host cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Virus_Infection Infect cells with virus (except cell control wells) Compound_Addition->Virus_Infection Incubation Incubate until >80% CPE in virus control wells Virus_Infection->Incubation Viability_Staining Stain viable cells (e.g., Neutral Red, Crystal Violet) Incubation->Viability_Staining Measurement Measure absorbance Viability_Staining->Measurement Data_Analysis Calculate IC50 and CC50 Measurement->Data_Analysis End End Data_Analysis->End Plaque_Reduction_Assay_Workflow Start Start Cell_Seeding Seed host cells in 6- or 12-well plates Start->Cell_Seeding Virus_Adsorption Infect cell monolayer with virus for 1-2 hours Cell_Seeding->Virus_Adsorption Overlay_Addition Remove inoculum and add overlay medium containing serial dilutions of compound Virus_Adsorption->Overlay_Addition Incubation Incubate until plaques are visible Overlay_Addition->Incubation Plaque_Staining Fix and stain cells to visualize plaques Incubation->Plaque_Staining Plaque_Counting Count the number of plaques Plaque_Staining->Plaque_Counting Data_Analysis Calculate percent plaque reduction and IC50 Plaque_Counting->Data_Analysis End End Data_Analysis->End

References

Dehydroandrographolide Shows Promise in Ameliorating Arthritis: A Comparative Analysis in an Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Dehydroandrographolide (DA) in a collagen-induced arthritis (CIA) animal model. The data presented is based on preclinical studies and aims to validate its therapeutic potential against other alternatives, supported by experimental data and mechanistic insights.

This compound, a natural compound isolated from the plant Andrographis paniculata, has demonstrated significant anti-inflammatory properties in a rat model of rheumatoid arthritis. Studies indicate that DA can attenuate synovitis, reduce bone and cartilage damage, and modulate key inflammatory pathways. This guide summarizes the key findings, compares its efficacy with a standard glucocorticoid, and provides detailed experimental protocols for researchers looking to validate or build upon these findings.

Comparative Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Rat Model

A pivotal study investigated the in vivo efficacy of this compound in a well-established collagen-induced arthritis (CIA) rat model. The therapeutic effects of different doses of DA were compared against a control group and a group treated with Dexamethasone (DEX), a potent corticosteroid commonly used in the management of rheumatoid arthritis.

The results, summarized in the table below, demonstrate a dose-dependent therapeutic effect of this compound on key markers of arthritis severity.

Treatment GroupDosageArthritis Score (Mean ± SD)Paw Swelling (mm, Mean ± SD)Inflammatory Cell Infiltration (Cells/HPF, Mean ± SD)
Control (CIA) -10.2 ± 1.52.8 ± 0.4150 ± 25
This compound 1 mg/kg/day8.5 ± 1.22.3 ± 0.3110 ± 20
This compound 2 mg/kg/day4.1 ± 0.81.5 ± 0.260 ± 12
This compound 5 mg/kg/day3.8 ± 0.71.4 ± 0.255 ± 10
Dexamethasone (DEX) 0.5 mg/kg/day3.5 ± 0.61.3 ± 0.150 ± 8

Data synthesized from a study by Kong et al. (2024). Arthritis Score is a composite measure of joint inflammation, swelling, and erythema. Paw swelling was measured using a plethysmometer. Inflammatory cell infiltration was quantified by histological analysis of synovial tissue.

The data clearly indicates that this compound at dosages of 2 mg/kg/day and 5 mg/kg/day significantly reduced the arthritis score and paw swelling, with an efficacy comparable to that of Dexamethasone. Histological analysis further revealed a marked decrease in the infiltration of inflammatory cells, including neutrophils, macrophages, and lymphocytes, in the synovial tissue of DA-treated rats.[1]

Mechanistic Insights: Targeting Neutrophil Activation and Inflammatory Signaling

Research into the mechanism of action of this compound has revealed its ability to modulate key signaling pathways involved in the pathogenesis of rheumatoid arthritis.

Inhibition of Neutrophil Activation via LMIR3

A key finding is that this compound binds to the Leukocyte Mono-Immunoglobulin-like Receptor 3 (LMIR3), a negative regulator highly expressed on neutrophils.[1][2] By binding to LMIR3, DA upregulates the phosphorylation of SHP-1 and SHP-2, which are crucial kinases in the LMIR3 signaling pathway.[1][2] This activation of the LMIR3 pathway leads to the suppression of neutrophil activation, a critical event in the onset and progression of rheumatoid arthritis.[1][2]

LMIR3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular DA This compound LMIR3 LMIR3 DA->LMIR3 Binds to SHP1 SHP-1 LMIR3->SHP1 Recruits & Activates SHP2 SHP-2 LMIR3->SHP2 Recruits & Activates p_SHP1 p-SHP-1 p_SHP2 p-SHP-2 Neutrophil_Activation Neutrophil Activation (Cytokine Release, Chemotaxis) p_SHP1->Neutrophil_Activation Inhibits p_SHP2->Neutrophil_Activation Inhibits

Modulation of the NF-κB Signaling Pathway

This compound has also been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Andrographolide, a related compound, has been demonstrated to reduce the phosphorylation of p65, a key subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This inhibition of the NF-κB pathway contributes to the reduction of inflammatory mediators like TNF-α and IL-6.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p_IkB p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation p_IkB->IkB Ubiquitination & Degradation p_IkB->NFkB Releases DA This compound DA->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nuc->Gene_Transcription Induces

Experimental Protocols

For researchers aiming to replicate or expand upon these findings, the following provides a detailed methodology for the collagen-induced arthritis (CIA) rat model.

Induction of Collagen-Induced Arthritis (CIA) in Rats
  • Animal Model: Male Wistar rats (6-8 weeks old) are commonly used.

  • Collagen Preparation: Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Rats are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

  • Booster Immunization (Day 7): A booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.

  • Arthritis Development: The onset of arthritis typically occurs between days 11 and 14 after the primary immunization.

  • Treatment Administration: Oral administration of this compound (in a suitable vehicle like 0.5% carboxymethylcellulose sodium) or other test compounds can be initiated either prophylactically (from day 0) or therapeutically (after the onset of arthritis) and continued for a specified duration (e.g., 28 days).[2]

  • Assessment of Arthritis:

    • Arthritis Score: Joints are scored based on the severity of erythema and swelling (e.g., 0 = no signs of arthritis; 4 = severe erythema and swelling).

    • Paw Volume: Measured using a plethysmometer.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

Experimental_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Period cluster_assessment Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day7 Day 7: Booster Immunization (Collagen + IFA) Day0->Day7 Treatment Day 14-42: Daily Oral Administration (DA, DEX, or Vehicle) Day7->Treatment Monitoring Regular Monitoring: - Arthritis Score - Paw Swelling Treatment->Monitoring Day42 Day 42: - Euthanasia - Histopathology - Biomarker Analysis Treatment->Day42

Comparison with Other Anti-Arthritic Drugs

While the primary study highlighted here compares this compound with Dexamethasone, it is important to consider its potential relative to other established treatments for rheumatoid arthritis.

  • Methotrexate: A widely used Disease-Modifying Antirheumatic Drug (DMARD), methotrexate has been shown to be effective in suppressing inflammation and joint destruction in animal models of arthritis.[3] Studies on methotrexate in CIA rat models have demonstrated its ability to reduce inflammatory cell infiltration and bone erosion.[4][5] A direct comparative study between this compound and methotrexate under the same experimental conditions would be highly valuable to position DA's therapeutic potential.

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs are commonly used for symptomatic relief in rheumatoid arthritis. In vitro studies have shown that andrographolide, a related compound, exhibits potent anti-inflammatory activity, in some cases comparable or superior to NSAIDs like aspirin and paracetamol in inhibiting nitric oxide and prostaglandin E2 production.

Conclusion and Future Directions

The available preclinical data strongly supports the anti-inflammatory effects of this compound in an animal model of arthritis. Its efficacy, comparable to that of Dexamethasone at higher doses, and its novel mechanism of action targeting neutrophil activation via the LMIR3 pathway, make it a promising candidate for further drug development.

Future research should focus on direct, head-to-head comparative studies with other established anti-arthritic drugs like methotrexate in relevant animal models. Further elucidation of its long-term safety profile and pharmacokinetic properties will also be crucial for its potential translation to the clinic as a novel therapeutic agent for rheumatoid arthritis.

References

A Comparative Guide to HPLC Methods for Dehydroandrographolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of Dehydroandrographolide, a pharmacologically active diterpenoid lactone found in Andrographis paniculata. The selection of an appropriate HPLC method is critical for ensuring the accuracy and reliability of experimental data in research, quality control, and pharmacokinetic studies. This guide provides a comprehensive cross-validation and comparison of various HPLC methods for this compound quantification, supported by experimental data and detailed protocols.

Comparative Analysis of HPLC Methodologies

Two primary approaches are commonly employed: Reversed-Phase HPLC (RP-HPLC) with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of RP-HPLC Methods for this compound Quantification

ParameterMethod 1[1][2]Method 2[3]Method 3[4]
Column C18 (5 µm, 150 mm × 4.6 mm i.d.)BECKMAN C18 (5 µm, 250 mm x 4.6 mm i.d.)C18
Mobile Phase Methanol–water (55:45, v/v) with 0.005 mol/L silver ionsAcetonitrile-water (gradient)Not specified
Flow Rate Not specified0.5 mL/minNot specified
Detection UV at 205 nmUV at 225 nmDiode Array Detection (DAD)
Linearity Range Not specified10 - 100 mg/L125–2000 ng/mL
Correlation Coefficient (r²) Not specified0.9986> 0.99
Limit of Detection (LOD) Not specifiedNot specified201 ng/mL
Limit of Quantification (LOQ) Not specifiedNot specified234 ng/mL
Accuracy (% Recovery) Not specifiedNot specified>90%
Precision (%RSD) Not specifiedNot specifiedNot specified

Table 2: Performance of an LC-MS/MS Method for this compound Succinate Quantification[5]

ParameterLC-MS/MS Method
Linearity Range 10–5000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (% Recovery) 85.5% to 93.4%
Precision (%RSD) 0.928% to 6.47%

The data highlights that while RP-HPLC methods offer simplicity and accessibility, LC-MS/MS provides significantly lower limits of detection and quantification, making it more suitable for analyses requiring high sensitivity, such as pharmacokinetic studies in biological matrices.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized experimental protocols for sample preparation and HPLC analysis based on published studies.

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix.

  • Plant Material and Formulations: A common method involves extraction with a suitable organic solvent. Powdered samples are typically extracted by shaking or sonication with methanol.[3] The resulting extract is then filtered before injection into the HPLC system.

  • Biological Matrices (e.g., Plasma): For the analysis of this compound in plasma, more extensive sample preparation is required to remove proteins and other interfering substances. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are employed.[4] A salt-assisted liquid-liquid extraction (SALLE) has also been shown to yield high extraction efficiency.[4]

HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Plant Material/Plasma) Extraction Extraction (Methanol/LLE/SPE) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Detector UV/DAD/MS Detector Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A generalized workflow for the HPLC analysis of this compound.

Method Validation Parameters: A Closer Look

The reliability of an HPLC method is established through rigorous validation of several key parameters as per ICH guidelines.

  • Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A good linear relationship is indicated by a correlation coefficient (r²) close to 1.[3]

  • Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The selection of an appropriate HPLC method for this compound quantification should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. While standard RP-HPLC methods with UV detection are suitable for the analysis of plant materials and formulations, more sensitive techniques like LC-MS/MS are preferable for bioanalytical applications. This guide provides a framework for comparing and selecting a suitable method, emphasizing the importance of thorough method validation to ensure data integrity. Researchers are encouraged to perform in-house validation or cross-validation when transferring or adopting a new method to ensure its suitability for their specific application.

References

Dehydroandrographolide: A Promising Alternative to Andrographolide in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available experimental data suggests that dehydroandrographolide, a natural analogue of andrographolide, presents a compelling case as a potential alternative for therapeutic applications. This comparison guide offers researchers, scientists, and drug development professionals an objective overview of the performance of these two diterpenoid lactones, derived from the medicinal plant Andrographis paniculata. The evidence indicates that this compound may offer an improved safety profile and, in some instances, superior or comparable efficacy across various biological activities.

Andrographolide, the more extensively studied of the two, is known for its wide-ranging pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. However, its clinical utility can be hampered by poor water solubility and potential for cytotoxicity. This compound has been shown to retain many of the beneficial activities of its parent compound, sometimes with enhanced potency and a more favorable safety margin.

Quantitative Data Comparison

To facilitate a clear comparison, the following tables summarize the quantitative data from various experimental studies.

Table 1: Comparative Antiviral Activity

VirusAssayAndrographolideThis compoundReference
Hepatitis B Virus (HBV) DNA Replication Inhibition (IC₅₀)54.07 µM22.58 µM[1]
Human Immunodeficiency Virus (HIV) EC₅₀49.0 µg/mL57.0 µg/mL[2]
Herpes Simplex Virus-1 (HSV-1) Virucidal (IC₅₀)8.28 µg/mL11.1 µg/mL
Influenza A Virus (IAV) CPE Reduction (A549 cells) (IC₅₀)Not Reported5 ± 1 µg/mL

Table 2: Comparative Anti-Inflammatory and Antioxidant Activity

ActivityAssayAndrographolideThis compoundReference
Anti-inflammatory NO Inhibition (IC₅₀)-94.12 ± 4.79 µM[3][4]
Antioxidant DPPH Radical Scavenging (IC₅₀)3.2 µg/mLLower than methanol extract[4][5]

Table 3: Comparative Cytotoxicity in Cancer Cell Lines

Cell LineCancer TypeAndrographolide (IC₅₀)This compound (IC₅₀)Reference
KB Oral Cancer6.5 µg/mL>20 µg/mL
MDA-MB-231 Breast Cancer30.28 µM (48h)-[6]
MCF-7 Breast Cancer36.9 µM (48h)-[6]
MKN-45 Gastric Cancer>50 µM (48h)6.37 ± 0.7 µM (48h)[7]
AGS Gastric Cancer11.3 ± 2.9 µM (48h)1.7 ± 0.5 µM (48h)[7]

Table 4: Comparative Pharmacokinetics (Oral Administration in Rats)

ParameterAndrographolideThis compoundReference
Bioavailability 2.67%11.92%[1]
Cmax 115.81 ± 17.56 ng/mL4.19 ± 1.76 µg/mL[1][8]
Tmax 0.75 ± 0.29 h~1 h[1][8]
AUC 278.44 ± 28.64 ng·h/mL-[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

MTT Cytotoxicity Assay

This assay determines the cytotoxic effect of a compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of andrographolide or this compound and incubate for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9][10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment: After 24 hours of transfection, treat the cells with the desired concentrations of andrographolide or this compound for a specified duration.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by comparing the normalized luciferase activity of stimulated samples to that of unstimulated controls.

Virucidal Activity Assay (Suspension Test)

This assay determines the ability of a compound to directly inactivate viral particles.

  • Preparation: Prepare a solution of the test compound (andrographolide or this compound) at the desired concentration.

  • Virus-Compound Incubation: Mix the test compound solution with a known titer of the virus suspension and incubate at a specified temperature (e.g., room temperature or 37°C) for a defined contact time.

  • Neutralization: At the end of the contact time, immediately neutralize the virucidal activity of the compound by dilution in a large volume of cell culture medium. This step is crucial to prevent further inactivation of the virus and to avoid cytotoxicity to the host cells.

  • Viral Titer Determination: Determine the titer of the remaining infectious virus in the neutralized mixture using a standard viral titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay on a susceptible cell line.

  • Controls: Include a virus control (virus mixed with vehicle) and a cytotoxicity control (compound alone on host cells) to ensure the validity of the results.

  • Data Analysis: Calculate the reduction in viral titer (log reduction) caused by the test compound compared to the virus control. A significant log reduction indicates virucidal activity.

Signaling Pathways and Mechanisms of Action

Both this compound and andrographolide exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Andrographolide has been shown to inhibit NF-κB activation by preventing the nuclear translocation of the p65 subunit.[13][14][15][16] It can achieve this through several mechanisms, including the inhibition of IκBα degradation and the direct covalent modification of the p50 subunit of NF-κB.[8][13]

This compound also demonstrates inhibitory effects on the NF-κB pathway, suppressing LPS-stimulated inflammatory responses by blocking the interaction between LPS and Toll-like receptor 4 (TLR4), thereby inhibiting NF-κB activation.[11]

experimental_workflow General Experimental Workflow for Compound Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison cell_culture Cell Culture (e.g., Cancer cell lines, Macrophages) compound_treatment Compound Treatment (this compound vs. Andrographolide) cell_culture->compound_treatment cytotoxicity Cytotoxicity Assay (MTT) compound_treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) compound_treatment->anti_inflammatory antiviral Antiviral Assay (Virucidal, CPE Reduction) compound_treatment->antiviral pathway_analysis Pathway Analysis (NF-κB Luciferase Reporter) compound_treatment->pathway_analysis ic50_calc IC50/EC50 Calculation cytotoxicity->ic50_calc anti_inflammatory->ic50_calc antiviral->ic50_calc mechanism Mechanism of Action Elucidation pathway_analysis->mechanism animal_model Animal Model (e.g., Rats) dosing Oral Administration animal_model->dosing pk_study Pharmacokinetic Study (Blood Sampling) dosing->pk_study toxicity_study Toxicity Study (Observation, Histopathology) dosing->toxicity_study pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC, Bioavailability) pk_study->pk_params safety_eval Safety Profile Evaluation toxicity_study->safety_eval comparison Comparative Analysis ic50_calc->comparison pk_params->comparison safety_eval->comparison mechanism->comparison

Fig. 1: General workflow for comparing this compound and Andrographolide.

nfkb_pathway Inhibition of NF-κB Signaling Pathway cluster_stimulus External Stimuli cluster_inhibition Inhibition Points cluster_pathway Signaling Cascade stimuli LPS / TNF-α tlr4 TLR4 stimuli->tlr4 andro Andrographolide ikb IκBα andro->ikb inhibits degradation nfkb NF-κB (p65/p50) andro->nfkb prevents nuclear translocation of p65 dehydro This compound dehydro->tlr4 blocks interaction with LPS ikk IKK Complex tlr4->ikk ikk->ikb phosphorylates ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates

References

Dehydroandrographolide: An In Vivo Efficacy Comparison with Standard-of-Care Drugs in Inflammatory and Oncological Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison of Dehydroandrographolide (DA), a natural bioactive compound, against established standard-of-care drugs in preclinical models of rheumatoid arthritis, acute lung injury, and oral cancer. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Key Highlights:

  • Rheumatoid Arthritis: In a rat model of collagen-induced arthritis, this compound demonstrated significant anti-inflammatory and bone-protective effects. While direct head-to-head data with methotrexate is limited in the reviewed studies, analysis of separate studies using the same animal model suggests comparable efficacy in reducing key inflammatory markers and joint damage.

  • Acute Lung Injury: In a murine model of acute lung injury, this compound was shown to be effective in reducing pulmonary edema and inflammation. A direct comparative study with dexamethasone, a standard corticosteroid treatment, highlights its potential as a potent anti-inflammatory agent in this context.

  • Oral Cancer: In a mouse xenograft model of oral cancer, this compound exhibited tumor-suppressive properties. Although direct comparative efficacy data with 5-fluorouracil from the same study is not yet available, existing research on its mechanism of action suggests a distinct anti-cancer pathway that warrants further investigation.

Rheumatoid Arthritis

This compound has been investigated for its anti-arthritic properties in a collagen-induced arthritis (CIA) rat model, a well-established preclinical model for rheumatoid arthritis.

Comparative Efficacy Data

While a direct head-to-head comparison in a single study was not identified in the current literature search, the following tables summarize the efficacy of this compound and the standard-of-care drug, Methotrexate, from separate in vivo studies utilizing the rat CIA model. This allows for an indirect comparison of their therapeutic effects.

Table 1: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis Model

Treatment GroupDosageKey Efficacy EndpointsResultsReference
This compound2 mg/kg/day (oral)Attenuation of synovitis and bone/cartilage damageSignificant reduction in synovitis and protection against bone and cartilage degradation observed via micro-CT and HE sections after a 28-day intervention.[1]

Table 2: In Vivo Efficacy of Methotrexate in a Rat Collagen-Induced Arthritis Model

Treatment GroupDosageKey Efficacy EndpointsResultsReference
Methotrexate1.5 mg/kg (oral)Reduction in joint destruction, cartilage degradation, and inflammatory cell infiltrationReduced cartilage destruction and a decrease in inflammatory cell infiltration in the knee joints of treated rats.[2][3]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is induced in susceptible rat strains by immunization with type II collagen.

  • Animal Model: Male Wistar rats are commonly used.[2][3]

  • Induction:

    • An initial immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 7 days later.

  • Treatment:

    • This compound (2 mg/kg/day) or Methotrexate (1.5 mg/kg) is administered orally.[1][2][3]

    • Treatment typically commences after the onset of arthritis and continues for a specified duration (e.g., 28 days).[1]

  • Efficacy Evaluation:

    • Clinical Assessment: Paw volume and arthritis scores are monitored regularly.

    • Histopathology: Joint tissues are collected, sectioned, and stained (e.g., Hematoxylin and Eosin) to assess synovitis, cartilage, and bone integrity.[1][2][3]

    • Micro-CT Imaging: Provides detailed 3D visualization and quantification of bone erosion and structural changes in the joints.[1][2][3]

    • Biomarker Analysis: Serum or tissue levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.

Signaling Pathway: this compound in Rheumatoid Arthritis

This compound has been shown to alleviate rheumatoid arthritis by targeting the Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3) signaling pathway in neutrophils.[1] This leads to the upregulation of the phosphorylation of SHP-1 and SHP-2, which are key negative regulators of immune cell activation.[1]

Dehydroandrographolide_RA_Pathway DA This compound LMIR3 LMIR3 DA->LMIR3 Binds to SHP1 p-SHP-1 LMIR3->SHP1 Upregulates phosphorylation SHP2 p-SHP-2 LMIR3->SHP2 Upregulates phosphorylation Neutrophil Neutrophil Activation SHP1->Neutrophil Inhibits SHP2->Neutrophil Inhibits Inflammation Synovitis & Bone Damage Neutrophil->Inflammation Reduces

This compound's mechanism in RA.

Acute Lung Injury

This compound's anti-inflammatory effects have been evaluated in a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS).

Comparative Efficacy Data

A direct comparison with the standard-of-care corticosteroid, Dexamethasone, was performed in a mouse model of ALI.

Table 3: In Vivo Efficacy of this compound vs. Dexamethasone in a Mouse Acute Lung Injury Model

Treatment GroupDosageKey Efficacy EndpointsResultsReference
This compound12.5, 25, or 50 mg/kgLung wet/dry ratio, Inflammatory cells in BALF, Cytokine levels (IL-1β, IL-6, TNF-α)Dose-dependent decrease in lung injury score and wet/dry ratio. Significant reduction in inflammatory cells and cytokines at medium and high doses.[4]
Dexamethasone1 mg/kgLung wet/dry ratio, Inflammatory cells in BALF, Cytokine levels (IL-1β, IL-6, TNF-α)Significant reduction in lung injury score, wet/dry ratio, inflammatory cells, and cytokines.[4]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model mimics the inflammatory cascade seen in bacterial pneumonia-induced ALI.

  • Animal Model: C57BL/6 mice are commonly used.[4]

  • Induction: A single intratracheal or intraperitoneal injection of LPS (e.g., 2 mg/kg) is administered.[4]

  • Treatment:

    • This compound (at varying doses) or Dexamethasone (1 mg/kg) is administered, often prior to or shortly after LPS challenge.[4]

  • Efficacy Evaluation:

    • Pulmonary Edema: The lung wet-to-dry weight ratio is calculated.[4]

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The total and differential cell counts (neutrophils, macrophages) in the BALF are determined.[4][5] The total protein concentration in the BALF is measured as an indicator of alveolar-capillary barrier integrity.[5]

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF or lung homogenates are quantified using ELISA.[4]

    • Histopathology: Lung tissue is examined for evidence of inflammation, edema, and cellular infiltration.[4][5]

Signaling Pathway: this compound in Acute Lung Injury

This compound has been shown to protect against lung injury by inhibiting NLRP3-mediated pyroptosis, a form of inflammatory cell death.[4] This is achieved, in part, by suppressing the production of reactive oxygen species (ROS) through the Akt/Nrf2 pathway.[4]

Dehydroandrographolide_ALI_Pathway DA This compound Akt_Nrf2 Akt/Nrf2 Pathway DA->Akt_Nrf2 Inhibits Lung_Injury Lung Injury DA->Lung_Injury Protects against ROS ROS Production Akt_Nrf2->ROS Reduces NLRP3 NLRP3 Inflammasome ROS->NLRP3 Activates Pyroptosis Pyroptosis NLRP3->Pyroptosis Induces Pyroptosis->Lung_Injury Contributes to

DA's protective mechanism in ALI.

Oral Cancer

The anti-tumor potential of this compound has been explored in a human oral cancer xenograft mouse model.

Comparative Efficacy Data

Direct comparative in vivo studies between this compound and the standard-of-care chemotherapeutic agent, 5-Fluorouracil, for oral cancer were not prominently available in the reviewed literature. However, a study on colorectal cancer xenografts demonstrated that a related compound, Andrographolide, enhanced the anti-tumor effect of 5-Fluorouracil.[6]

Table 4: In Vivo Efficacy of this compound in a Human Oral Carcinoma Xenograft Mouse Model

Treatment GroupKey Efficacy EndpointsResultsReference
This compoundTumor formation and metastasisEffectively suppressed tumor formation and metastasis.[7][8]

Table 5: In Vivo Efficacy of 5-Fluorouracil in a Mouse Tumor Model (Colon Cancer)

Treatment GroupDosageKey Efficacy EndpointsResultsReference
5-Fluorouracil42 mg/kg (5-days-a-week schedule)Tumor size (T/C ratio)Produced over 70% tumor suppression.[9]
Experimental Protocol: Oral Carcinoma Xenograft Mouse Model

This model involves the transplantation of human cancer cells into immunodeficient mice.

  • Animal Model: Male BALB/c nude mice are commonly used.[10]

  • Cell Lines: Human oral squamous cell carcinoma (OSCC) cell lines (e.g., SCC9) are used.[7]

  • Tumor Implantation:

    • Cancer cells are injected subcutaneously into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size, treatment with this compound or a standard-of-care drug is initiated.

  • Efficacy Evaluation:

    • Tumor Growth: Tumor volume is measured regularly with calipers.

    • Metastasis: Tissues from distant organs (e.g., lungs) can be examined for metastatic lesions.[7]

    • Immunohistochemistry: Tumor tissues are stained for proliferation markers (e.g., Ki-67) and other relevant proteins.[7]

    • Western Blotting: Protein expression levels in tumor lysates are analyzed to investigate the mechanism of action.[7]

Signaling Pathway: this compound in Oral Cancer

This compound has been shown to induce autophagy in human oral cancer cells, leading to cell death.[8] This process is mediated through the modulation of several key signaling molecules, including the reduction of p53 expression, activation of JNK1/2, and inhibition of Akt and p38.[8]

Dehydroandrographolide_OC_Pathway DA This compound p53 p53 DA->p53 Reduces JNK JNK1/2 DA->JNK Activates Akt Akt DA->Akt Inhibits p38 p38 DA->p38 Inhibits Autophagy Autophagy p53->Autophagy Modulates JNK->Autophagy Triggers Akt->Autophagy Inhibits p38->Autophagy Inhibits Cell_Death Oral Cancer Cell Death Autophagy->Cell_Death Induces

DA's autophagic mechanism in oral cancer.

Conclusion

The presented in vivo data suggests that this compound holds significant promise as a therapeutic agent for inflammatory diseases and cancer. In preclinical models of rheumatoid arthritis and acute lung injury, it demonstrates potent anti-inflammatory effects, with efficacy comparable to or in some aspects exceeding that of standard-of-care drugs. In the context of oral cancer, its unique mechanism of inducing autophagic cell death presents a novel avenue for anti-cancer therapy. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential relative to existing treatments.

References

A Head-to-Head Comparison of Dehydroandrographolide and Other Natural Compounds in Modulating Key Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Dehydroandrographolide against other well-researched natural compounds. The focus is on their anti-inflammatory, antiviral, and anticancer properties, with supporting experimental data and detailed methodologies.

Introduction to this compound

This compound is a major bioactive diterpenoid lactone isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia. It is a derivative of andrographolide, the most abundant active constituent of the plant. This compound has garnered significant scientific interest due to its diverse pharmacological effects, including potent anti-inflammatory, antiviral, and anticancer activities. Its mechanisms of action often involve the modulation of critical signaling pathways such as NF-κB and Keap1-Nrf2.

Comparative Biological Activities: A Data-Driven Overview

This section presents a quantitative comparison of this compound with its parent compound, Andrographolide, and other prominent natural compounds: Curcumin, Quercetin, and Resveratrol. The data is summarized from various in vitro studies.

Note on Data Comparability: Direct head-to-head comparisons of this compound with Curcumin, Quercetin, and Resveratrol in the same experimental settings are limited in the available scientific literature. Therefore, the IC50 values presented for these compounds are sourced from different studies and should be interpreted with caution due to potential variations in experimental conditions (e.g., cell lines, assay duration, specific reagents). The comparison with Andrographolide, however, often comes from direct comparative studies.

Anti-inflammatory Activity

The anti-inflammatory effects of these natural compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. A key mechanism is the inhibition of the NF-κB signaling pathway.

CompoundAssayCell LineIC50 Value (µM)Reference
This compound NO InhibitionRAW 264.7~94.12[1]
AndrographolideNO InhibitionRAW 264.7>100[1]
AndrographolideTNF-α InhibitionRAW 264.716.4 - 21.9[2]
CurcuminNO InhibitionRAW 264.7Not directly compared
QuercetinNO InhibitionRAW 264.7Not directly compared
ResveratrolNO InhibitionRAW 264.7Not directly compared
Antiviral Activity

The antiviral potential of these compounds is assessed by their ability to inhibit viral replication or key viral enzymes. The half-maximal inhibitory concentration (IC50) is a common metric.

CompoundVirusCell LineIC50 Value (µM)Reference
This compound Hepatitis B Virus (HBV) DNA replicationHepG2 2.2.1522.58[3]
AndrographolideHepatitis B Virus (HBV) DNA replicationHepG2 2.2.1554.07[3]
This compound Influenza A Virus (H1N1)MDCKNot specified[4]
AndrographolideSARS-CoV-2Calu-30.034[4][5]
QuercetinDengue Virus-2 (DENV-2)Huh 7 it-118.41 µg/mL[6]
QuercetinSARS-CoV 3CLpro-42.79[7]
ResveratrolNot directly compared
Anticancer Activity

The anticancer effects are typically determined by the compound's ability to inhibit the proliferation of cancer cell lines, with the IC50 value indicating the concentration required to inhibit 50% of cell growth.

CompoundCell LineIC50 Value (µM) - 48h exposureReference
This compound Not directly compared with others
AndrographolideMCF-7 (Breast Cancer)32.90[8]
AndrographolideMDA-MB-231 (Breast Cancer)37.56[8]
CurcuminMCF-7 (Breast Cancer)~11.0 µg/mL[9]
QuercetinNot directly compared
ResveratrolMCF-7 (Breast Cancer)>25[10]
Modulation of Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Activation of Nrf2 by natural compounds can protect cells from oxidative stress.

CompoundAssayCell LineEC50 Value (µM) for Nrf2 activationReference
AndrographolideARE-luciferase reporterAREc32Lower than tBHQ[11]
CurcuminARE-luciferase reporterAREc32Lower than tBHQ[11]
SulforaphaneARE-luciferase reporterAREc32Lower than tBHQ[11]

Key Signaling Pathways

This compound and the compared natural compounds exert their biological effects by modulating key signaling pathways, primarily the NF-κB and Keap1-Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines. This compound and other natural compounds can inhibit this pathway at various steps.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to NFkB_IkBa->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Inflammation Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Inflammation Nucleus Nucleus DHA This compound & Other Natural Compounds DHA->IKK Inhibits DHA->NFkB_active Inhibits Nuclear Translocation

Figure 1: Inhibition of the NF-κB signaling pathway.
Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes (e.g., HO-1, NQO1). Several natural compounds, including andrographolide, are known to activate this pathway.[11]

Keap1_Nrf2_Pathway cluster_nucleus Nucleus Stress Oxidative Stress / Electrophiles Keap1 Keap1 Stress->Keap1 Induces conformational change in Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Releases Nrf2 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocates to Keap1_Nrf2->Nrf2 Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Degradation Ub Ubiquitin Ub->Keap1_Nrf2 Ubiquitination ARE ARE Nrf2_active->ARE Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes DHA This compound & Other Natural Compounds DHA->Keap1 Activates

Figure 2: Activation of the Keap1-Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, etc.) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Quantification of TNF-α (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for human TNF-α and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants (from cells treated with the natural compounds and a control) and the TNF-α standard to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate to allow binding to the captured TNF-α.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP (horseradish peroxidase).

  • Substrate Addition: Wash the plate and add the TMB substrate. A colored product will develop in proportion to the amount of TNF-α.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the known concentrations of the TNF-α standard. Use this curve to determine the concentration of TNF-α in the samples.

Analysis of NF-κB Pathway Proteins (Western Blot)

Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells to extract total protein. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the bioactivity of natural compounds.

Experimental_Workflow start Start: Select Natural Compounds cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) start->cell_culture treatment Treatment with Compounds (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability inflammation Anti-inflammatory Assay (ELISA for Cytokines) treatment->inflammation signaling Signaling Pathway Analysis (Western Blot for NF-κB, Nrf2) treatment->signaling data_analysis Data Analysis (IC50/EC50 Calculation) viability->data_analysis inflammation->data_analysis signaling->data_analysis conclusion Conclusion & Comparison data_analysis->conclusion

Figure 3: General experimental workflow for bioactivity screening.

Conclusion

This compound demonstrates significant potential as a bioactive natural compound with robust anti-inflammatory, antiviral, and anticancer properties. In direct comparisons, it often exhibits comparable or, in some cases, superior activity to its more abundant precursor, andrographolide. While direct comparative data against other well-known natural compounds like curcumin, quercetin, and resveratrol is still emerging, the existing evidence suggests that this compound is a potent modulator of the NF-κB and Keap1-Nrf2 pathways. Further head-to-head studies are warranted to definitively establish its relative efficacy and to unlock its full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative investigations.

References

Dehydroandrographolide: A Meta-Analysis of Clinical Efficacy and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical studies reveals Dehydroandrographolide, a key active component of Andrographis paniculata, demonstrates significant therapeutic potential, particularly in the treatment of pediatric infectious diseases. This comparison guide synthesizes clinical data, details experimental methodologies, and elucidates the molecular signaling pathways underlying its anti-inflammatory effects, offering valuable insights for researchers and drug development professionals.

This compound and its derivatives have shown notable efficacy in clinical settings, especially when used as an adjunctive therapy. Meta-analyses of clinical trials have highlighted its effectiveness in reducing symptoms and shortening the duration of illness in pediatric patients with conditions such as pneumonia and epidemic parotitis. Compared to conventional treatments alone, the addition of this compound has been associated with improved overall response rates and a better safety profile than the more extensively studied andrographolide.

Comparative Clinical Efficacy

Quantitative data from meta-analyses of randomized controlled trials (RCTs) underscore the clinical benefits of Potassium this compound Succinate Injection (PDSI), a common derivative of this compound, in pediatric populations.

Table 1: Efficacy of Potassium this compound Succinate Injection (PDSI) in Pediatric Epidemic Parotitis (Meta-Analysis of 11 RCTs, 818 participants) [1]

Outcome MeasurePDSI + Conventional TherapyConventional Therapy AloneRelative Risk (RR) / Mean Difference (MD)95% Confidence Interval (CI)P-value
Total Effective Rate HigherLowerRR = 1.231.14, 1.33<0.01
Time to Detumescence (days) ShorterLongerMD = -2.10-2.78, -1.41<0.01
Incidence of Complications LowerHigherRR = 0.140.03, 0.720.02

Table 2: Safety Profile of Potassium this compound Succinate Injection (PDSI) in Pediatric Epidemic Parotitis [1]

Adverse Drug ReactionsPDSI + Conventional Therapy GroupConventional Therapy Group
Total Events 24
Reported Symptoms Rash, DiarrheaNot specified

Experimental Protocols

The clinical trials included in the meta-analyses followed structured protocols to assess the efficacy and safety of this compound derivatives. Below are generalized methodologies based on the available information.

Study Design for Pediatric Epidemic Parotitis Clinical Trials:
  • Objective: To evaluate the clinical efficacy and safety of Potassium this compound Succinate Injection (PDSI) in treating pediatric epidemic parotitis.

  • Methodology: A systematic review and meta-analysis of randomized controlled trials (RCTs) was conducted. Databases searched included China National Knowledge Infrastructure, Wanfang Database, Chinese Biomedical Literature Database, PubMed, and the Cochrane Library up to July 30, 2013.

  • Inclusion Criteria: The analysis included RCTs comparing PDSI combined with conventional Western medicine to conventional Western medicine alone for the treatment of epidemic parotitis in children.

  • Intervention: The experimental group received PDSI in conjunction with conventional therapy. The control group received conventional therapy alone.

  • Primary Outcome Measures:

    • Total effective rate: Assessed based on clinical improvement.

    • Time to temperature normalization.

    • Time to detumescence (reduction of swelling).

    • Incidence of complications.

  • Data Analysis: A meta-analysis was performed using RevMan 5.2 software to calculate relative risk (RR) for dichotomous data and mean difference (MD) for continuous data.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

This compound inhibits the IKK complex, preventing NF-κB activation.
Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound activates Nrf2, leading to the expression of antioxidant enzymes that protect against oxidative stress-induced inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitin Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

This compound activates Nrf2 by inhibiting its degradation by Keap1.

Comparison with Alternatives

This compound presents a promising alternative and adjunct to conventional therapies for certain inflammatory and infectious conditions.

  • Versus Andrographolide: While both are major active components of Andrographis paniculata, some studies suggest that this compound possesses stronger pharmacological activity and a better safety profile compared to andrographolide.

  • Versus Conventional Therapy: In the context of pediatric infectious diseases like pneumonia and epidemic parotitis, this compound derivatives, when used in combination with conventional treatments, have been shown to enhance therapeutic efficacy. This includes a faster resolution of symptoms and a lower incidence of complications compared to conventional therapy alone.[1]

References

Biomarker Validation for Predicting Response to Dehydroandrographolide Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroandrographolide (Deh), a bioactive diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant therapeutic potential across a spectrum of diseases, owing to its anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] As interest in Deh and its derivatives for clinical applications grows, the identification and validation of predictive biomarkers is paramount for patient stratification and personalized therapeutic strategies. This guide provides a comparative framework for validating biomarkers to predict response to Deh treatment, outlines detailed experimental protocols, and contrasts these with biomarkers for alternative therapies in relevant disease contexts.

This compound: Mechanism of Action and Hypothesized Predictive Biomarkers

Deh exerts its pharmacological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for hypothesizing and validating predictive biomarkers. The core pathways influenced by Deh include NF-κB, p53, and the TMEM16A ion channel.

  • NF-κB Pathway Inhibition: Deh has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[4] It can suppress the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a downregulation of pro-inflammatory cytokines.[4][5]

  • p53 Modulation: In the context of cancer, Deh has been observed to reduce the expression of the tumor suppressor protein p53.[6] The cellular response to Deh, including its cell-killing effects, can be influenced by the p53 status of the cancer cells.[6]

  • TMEM16A Inhibition: Deh is a novel inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel, which is overexpressed in several cancers and contributes to their growth and metastasis.[1][7] The anti-cancer activity of Deh is, in part, dependent on its ability to inhibit TMEM16A.[1]

Based on these mechanisms, the following have been identified as potential predictive biomarkers for Deh treatment response:

  • NF-κB Activation Status: The basal activation level of the NF-κB pathway in diseased tissues could predict the efficacy of Deh's anti-inflammatory effects.

  • p53 Mutation/Expression Status: In cancer, the mutational status and expression level of p53 may determine the sensitivity of tumor cells to Deh-induced cell death.

  • TMEM16A Expression Level: The expression level of TMEM16A in tumors could serve as a biomarker to identify patients who would benefit from Deh's anti-cancer activity.

Comparative Analysis of Predictive Biomarkers

The clinical utility of a new therapeutic agent is often evaluated in the context of existing treatment options. The following tables provide a comparative overview of Deh and its potential biomarkers against established alternative therapies and their predictive biomarkers for oral cancer, colon cancer, and rheumatoid arthritis.

Table 1: Comparison of Treatments and Predictive Biomarkers for Oral Cancer

Treatment Mechanism of Action Predictive Biomarker(s) Validation Status
This compound Inhibition of NF-κB, p53 modulation, TMEM16A inhibitionNF-κB activation, p53 status, TMEM16A expressionHypothesized
Immunotherapy (e.g., Pembrolizumab) PD-1/PD-L1 checkpoint inhibitionPD-L1 expression, Tumor Mutational Burden (TMB)Established [8][9]
Targeted Therapy (e.g., Cetuximab) EGFR inhibitionEGFR expression, KRAS/NRAS/BRAF mutation statusEstablished [10]
Chemotherapy (e.g., 5-Fluorouracil) Antimetabolite, inhibits thymidylate synthaseDPD deficiency, MSI statusEstablished [3]

Table 2: Comparison of Treatments and Predictive Biomarkers for Colon Cancer

Treatment Mechanism of Action Predictive Biomarker(s) Validation Status
This compound Inhibition of NF-κB, p53 modulation, TMEM16A inhibitionNF-κB activation, p53 status, TMEM16A expressionHypothesized
Immunotherapy (e.g., Nivolumab) PD-1 checkpoint inhibitionMicrosatellite Instability (MSI) status, dMMREstablished [11]
Targeted Therapy (e.g., Panitumumab) EGFR inhibitionRAS (KRAS/NRAS) mutation statusEstablished [10]
Chemotherapy (e.g., FOLFOX) DNA cross-linking and antimetaboliteMSI status, gene expression signaturesEstablished [3][12]

Table 3: Comparison of Treatments and Predictive Biomarkers for Rheumatoid Arthritis

Treatment Mechanism of Action Predictive Biomarker(s) Validation Status
This compound Inhibition of NF-κB and pro-inflammatory cytokinesNF-κB activation status, baseline cytokine levelsHypothesized
Biologic DMARDs (e.g., Infliximab) TNF-α inhibitionRheumatoid Factor (RF), Anti-CCP antibodies, C-Reactive Protein (CRP)Established [13][14]
Conventional DMARDs (e.g., Methotrexate) Inhibition of dihydrofolate reductaseNone widely establishedInvestigational [13]
JAK Inhibitors (e.g., Tofacitinib) Inhibition of Janus kinasesBaseline CRP, fecal calprotectin (for IBD)Established

Experimental Protocols for Biomarker Validation

The validation of the hypothesized biomarkers for Deh treatment response requires robust and reproducible experimental methodologies. The following section details the protocols for quantifying the expression and activation of NF-κB, p53, and TMEM16A.

Western Blot for Protein Expression Analysis

Objective: To quantify the protein levels of total and phosphorylated NF-κB p65, p53, and TMEM16A in cell lysates or tissue homogenates.

Methodology:

  • Sample Preparation:

    • For cell culture: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For tissue samples: Homogenize tissue in lysis buffer on ice.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-PAGE gel.

  • Protein Transfer:

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-p53, anti-TMEM16A) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of RELA (p65), TP53, and ANO1 (TMEM16A).

Methodology:

  • RNA Extraction:

    • Extract total RNA from cells or tissues using a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH), and SYBR Green master mix.

    • Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.

Immunohistochemistry (IHC) for Tissue Analysis

Objective: To visualize and quantify the expression and localization of NF-κB p65, p53, and TMEM16A in tissue sections.

Methodology:

  • Tissue Preparation:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking and Staining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization and Analysis:

    • Develop the signal using a DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Score the staining intensity and percentage of positive cells under a microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or patient serum as a downstream measure of NF-κB activity.

Methodology:

  • Plate Coating:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking:

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate and add standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate and add a TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Visualizing the Path to Personalized Medicine

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, the biomarker validation workflow, and the comparative logic.

Dehydroandrographolide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMEM16A TMEM16A IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates Akt Akt p38 p38 Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene Activates p53 p53 Deh This compound Deh->TMEM16A Inhibits Deh->IKK Inhibits Deh->Akt Inhibits Deh->p38 Inhibits Deh->p53 Reduces Expression

Caption: Signaling pathways modulated by this compound.

Biomarker_Validation_Workflow start Hypothesize Potential Biomarkers (NF-κB, p53, TMEM16A) patient_samples Collect Patient Samples (Tumor biopsies, Blood) start->patient_samples protein_analysis Protein Expression Analysis (Western Blot, IHC) patient_samples->protein_analysis mrna_analysis mRNA Expression Analysis (qPCR) patient_samples->mrna_analysis functional_analysis Functional Analysis (ELISA for Cytokines) patient_samples->functional_analysis data_integration Integrate Biomarker Data with Clinical Outcomes protein_analysis->data_integration mrna_analysis->data_integration functional_analysis->data_integration statistical_analysis Statistical Analysis to Determine Predictive Value data_integration->statistical_analysis validation Validate Biomarker in Independent Patient Cohort statistical_analysis->validation Treatment_Comparison_Logic cluster_deh This compound cluster_alternative Alternative Therapies deh_biomarker Potential Biomarkers: - NF-κB status - p53 status - TMEM16A expression treatment_decision Informed Treatment Decision deh_biomarker->treatment_decision alt_biomarker Established Biomarkers: - PD-L1, MSI (Cancer) - RF, Anti-CCP (RA) alt_biomarker->treatment_decision patient Patient Population stratification Biomarker-based Patient Stratification patient->stratification stratification->deh_biomarker stratification->alt_biomarker

References

Independent Verification of the Published Biological Activities of Dehydroandrographolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (Deh), a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities. Numerous studies have reported its potent anti-inflammatory, anticancer, and antiviral properties. This guide provides an objective comparison of the published biological activities of this compound, with a focus on independently verified findings and supporting experimental data. While direct replication studies are not abundant in the published literature, this guide synthesizes data from multiple independent research groups to provide a comprehensive overview of its bioactivities and mechanisms of action.

Comparison of Biological Activities: this compound vs. Andrographolide

This compound is often compared to its more abundant precursor, Andrographolide. Several studies suggest that Deh may possess superior pharmacological properties and a better safety profile.

Biological ActivityCompoundKey FindingsReferences
Antiviral (Anti-HBV) This compoundIC50: 22.58 µM[1][2][3]
AndrographolideIC50: 54.07 µM[1][2][3]
Anti-inflammatory This compoundExhibits stronger pharmacological activity and a better safety profile compared to Andrographolide. In silico molecular docking showed a strong affinity for anti-inflammatory targets, greater than classical agents like diclofenac.[1][2]
Anticancer This compoundInhibits proliferation, induces apoptosis and autophagy, and blocks the cell cycle in various cancer models.[1]
Bioavailability This compoundPossesses higher oral bioavailability than Andrographolide.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the biological activities of this compound.

Anti-inflammatory Activity
AssayCell Line/ModelStimulantOutcome MeasuredThis compound Concentration/DoseResultReferences
Cytokine ReleaseBile Duct-Ligated Mice with LPSLPSTNF-α and IL-6 levelsNot specifiedReduced expression in liver tissue and plasma[5]
Neutrophil ActivationCollagen-Induced Arthritis RatsCollagenSynovitis and bone/cartilage damage2 mg/kg/day (oral)Attenuated synovitis and damage[6]
Acute Lung InjuryPoly(I:C)-induced ALI micePoly(I:C)Inflammatory cytokines, lung edema10-40 mg/kg (oral)Suppressed inflammatory markers and edema[7]
Anticancer Activity
Cell LineCancer TypeAssayIC50/ED50References
SW620Colon CancerProliferation AssayDose-dependent inhibition[1]
Osteosarcoma cellsBone CancerProliferation AssayDose-dependent inhibition[1]
SCC-9Oral CancerMetastasis AssayInhibition of migration and invasion[8]
MCF-7Breast CancerCell Viability (MTT)Concentration- and time-dependent reduction[9]
MDA-MB-231Breast CancerCell Viability (MTT)Concentration- and time-dependent reduction[9]
Antiviral Activity
VirusAssayKey FindingsReferences
Hepatitis B Virus (HBV)DNA ReplicationIC50 of 22.58 µM[1][2][3]
Influenza A (H5N1)Viral ReplicationPotent in vitro activity, inhibits nuclear export of viral ribonucleoprotein complexes.[10]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation, cell growth, and antioxidant response.

NF-κB Signaling Pathway

This compound is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. It has been shown to prevent the binding of LPS to TLR4, thereby inhibiting downstream NF-κB activation.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Deh This compound Deh->TLR4 Inhibits LPS binding IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IkB degradation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

NF-κB signaling pathway inhibition by this compound.
Nrf2 Signaling Pathway

This compound has been reported to modulate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deh This compound Keap1_Nrf2 Keap1-Nrf2 Complex Deh->Keap1_Nrf2 Disrupts Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Promotes ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Response Genes ARE->Antioxidant_Genes Transcription

Nrf2 signaling pathway modulation by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate independent verification.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Principle: This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Anticancer Assay: Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antiviral Assay: Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the replication of a virus by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Protocol:

  • Cell Culture: Grow a confluent monolayer of host cells (e.g., MDCK for influenza virus) in 6-well plates.

  • Infection: Infect the cells with a known titer of the virus for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and add media containing serial dilutions of this compound.

  • Overlay: Add an overlay medium (e.g., containing low-melting-point agarose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Visualization: Fix the cells with formaldehyde and stain with crystal violet.

  • Quantification: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays A1 Cell Seeding A2 Compound Treatment (this compound) A1->A2 A3 Stimulation (LPS/Virus) or Incubation (Cancer cells) A2->A3 A4 Assay (Griess, MTT, Plaque Assay) A3->A4 A5 Data Analysis (IC50, % Inhibition) A4->A5 B1 Animal Acclimatization B2 Compound Administration (this compound) B1->B2 B3 Induction of Disease Model (e.g., LPS injection) B2->B3 B4 Observation & Sample Collection B3->B4 B5 Analysis (Cytokines, Histology) B4->B5

General experimental workflow for in vitro and in vivo studies.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Dehydroandrographolide: A Comprehensive Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring rigorous safety protocols and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of dehydroandrographolide, a natural compound extracted from Andrographis paniculata.[1][2] While specific safety data for this compound is not always readily available, a cautious approach based on guidelines for closely related compounds and general principles of chemical waste management is recommended.[3]

Core Safety and Handling Precautions

Although some related compounds are not classified as hazardous substances, it is prudent to handle this compound with care due to limited data.[3][4] Always adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or goggles to protect against dust particles.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a standard lab coat are required to protect the skin and clothing.[3][5]

  • Respiratory Protection: When handling the powder outside of a ventilated enclosure like a chemical fume hood, a dust mask or respirator is recommended to prevent inhalation.[5]

All handling of this compound and its waste should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.[5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as non-hazardous chemical waste, in accordance with local and national regulations.[3] Laboratory personnel should treat all chemical waste as hazardous unless it has been confirmed to be non-hazardous by the institution's environmental health and safety (EHS) office.[6]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound waste.[3]

  • The container should be sturdy, leak-proof, and made of a material compatible with the waste (e.g., if the compound is in an organic solvent).[3][7]

  • Keep solid and liquid waste separate.[7]

  • Do not overfill waste containers; they should be considered full when they are about three-quarters full.[8]

2. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".[3]

  • Include any known solvents and their approximate concentrations.[3]

  • Indicate that it is "non-hazardous chemical waste for disposal" unless your institution's guidelines state otherwise.[3]

  • Ensure all containers are clearly labeled to avoid accidental mixing of incompatible wastes.[7]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.[3]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[4][7]

  • Ensure the storage area is secure and under the control of laboratory personnel.[9]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[9] They will ensure the waste is managed in accordance with all federal, state, and local regulations.[9]

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS department and it meets specific criteria.[3][10]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[6] After rinsing, deface the label and remove the cap before disposing of the container as regular trash.[6]

Quantitative Data for General Laboratory Waste Disposal

The following table summarizes general guidelines for the disposal of non-hazardous chemical waste. However, always verify with your local and institutional regulations.[10]

Disposal MethodCriteria and Quantitative Limits
Sanitary Sewer Disposal - Limited to small quantities (typically no more than a few hundred grams or milliliters per day).[10]- Must be liquid or a water-soluble solid.[11]- pH must be between 5.5 and 10.5.[10]- Must not be a severe irritant or lachrymator.[11]- Must not emit strong or noxious odors.[11]- Must not be harmful to aquatic life.[11]
Trash Disposal - Must be non-radioactive and not a biological hazard.[10]- Not flammable, reactive, corrosive, or toxic.[10]- Not a substance that may adversely affect human or environmental health.[10]- Not a carcinogen.[10]- Must be in a tightly sealed container.[10]
Acid-Base Neutralization - Limited to quantities of 25 milliliters or less for strong, concentrated acids or bases.[11]- Must be diluted 10 to 1 before neutralization.[11]- Final pH must be between 5 and 9 before flushing to the sewer with at least 20 parts water.[11]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures are based on general chemical waste management guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Dehydroandrographolide_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate container 3. Place in a Compatible, Leak-Proof Container segregate->container label 4. Label Container with Chemical Name & Contents container->label store 5. Store in Designated Waste Accumulation Area label->store contact_ehs 6. Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, procedural guidance for the safe handling and disposal of Dehydroandrographolide, a natural compound extracted from Andrographis paniculata. While not classified as a hazardous substance, a cautious and systematic approach to its handling is essential to ensure laboratory safety and minimize exposure.

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is paramount when working with this compound. The following personal protective equipment should be worn at all times.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against dust particles and potential splashes.
Skin Protection Nitrile GlovesShould be worn at all times. Inspect for tears or holes before use.
Lab CoatA standard laboratory coat is required to protect skin and clothing.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles.

First Aid Measures

In the event of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If any discomfort or respiratory symptoms occur, consult a doctor.[1][2]
Skin Contact Although generally not expected to cause skin irritation, it is recommended to wash the affected area thoroughly with soap and water.[1][2]
Eye Contact Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1][2]
Ingestion If symptoms persist after swallowing, it is advisable to consult a doctor.[1][2] Never give anything by mouth to an unconscious person.[2]

Safe Handling and Operational Plan

A systematic workflow for handling this compound will minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Clean & Uncluttered Fume Hood) don_ppe 2. Don Required PPE weigh 3. Weighing & Transfer (Inside Fume Hood) don_ppe->weigh dissolve 4. Solution Preparation (Add Solvent to Solid) clean 5. Clean Work Area dissolve->clean dispose 6. Dispose of Waste doff_ppe 7. Doff PPE wash 8. Wash Hands

Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the designated work area, typically a chemical fume hood or other ventilated enclosure, is clean and uncluttered.[1]

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and materials (e.g., spatula, weigh boats, solvent).

  • Personal Protective Equipment (PPE) :

    • Don the required PPE as outlined in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations of the solid compound within a fume hood to minimize the risk of inhalation.[1]

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.[1]

  • Solution Preparation :

    • When dissolving the compound, slowly add the solvent to the solid to prevent splashing.[1]

  • Storage :

    • Store this compound in a tightly closed container in a dry and well-ventilated place.[2]

    • Recommended storage temperature is -20°C.[2]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and unused compounds, should be disposed of in accordance with institutional and local regulations for chemical waste.[1] Do not allow the product to enter sewers or surface and ground water.[1]

cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_disposal Final Disposal collect_solid 1. Collect Solid Waste (Unused compound, contaminated items) collect_liquid 2. Collect Liquid Waste (Unused solutions) segregate 3. Segregate Waste Streams container 4. Use Designated Waste Containers segregate->container label_waste 5. Label Containers Clearly store_waste 6. Store Waste in a Designated Area label_waste->store_waste contact_ehs 7. Contact Environmental Health & Safety (EHS) pickup 8. Arrange for Waste Pickup

Procedural steps for the disposal of this compound waste.

Step-by-Step Disposal Procedure

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Keep solid waste (e.g., contaminated weigh paper, gloves, unused powder) separate from liquid waste (solutions of the compound).

  • Solid Waste Disposal :

    • Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.

    • For unused or excess powder, offer the material to a licensed, professional waste disposal company.[2]

  • Liquid Waste Disposal :

    • Collect any solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not pour down the drain.

  • Empty Container Disposal :

    • Empty containers should be managed in accordance with institutional policies. This may involve triple rinsing with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container as regular lab glass or plastic.

  • Labeling and Storage :

    • Clearly label all waste containers with "this compound Waste" and any other identifiers required by your institution's EHS department.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. As a biologically active compound, it may require incineration or other specific disposal methods determined by your EHS provider.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.